Technical Whitepaper: Chemical Architecture and Physicochemical Profiling of Boc-N-Me-Phe(4-NO2)-OH·DCHA
Executive Summary In the landscape of modern peptide therapeutics and drug development, the structural modification of amino acid building blocks is paramount for overcoming the inherent limitations of native peptides, s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern peptide therapeutics and drug development, the structural modification of amino acid building blocks is paramount for overcoming the inherent limitations of native peptides, such as poor oral bioavailability and rapid proteolytic degradation. Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe(4-NO2)-OH·DCHA) is a highly specialized, non-natural amino acid derivative designed to address these exact challenges.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide deconstructs the causality behind the molecule's structural moieties, details the physicochemical properties, and provides self-validating experimental protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).
Molecular Architecture and Physicochemical Properties
Every functional group on Boc-N-Me-Phe(4-NO2)-OH·DCHA serves a distinct mechanistic purpose in either the synthesis workflow or the final pharmacokinetic profile of the peptide [1].
Boc (tert-butyloxycarbonyl): Provides orthogonal
N
-alpha protection, stable to the basic conditions of peptide coupling but easily cleaved by strong acids (e.g., TFA).
N-Methylation: Eliminates the amide hydrogen bond donor, inducing steric bulk that forces specific backbone conformations (often promoting cis peptide bonds) and drastically increasing resistance to enzymatic cleavage.
4-Nitro Substitution: Acts as a strongly electron-withdrawing pharmacophore that alters the electronic landscape of the aromatic ring. Furthermore, it serves as a latent synthetic handle; post-synthesis, it can be reduced to a para-amino group for targeted bioconjugation.
DCHA Salt: Free
N
-methylated amino acids are notoriously hygroscopic and often present as unstable oils. The addition of dicyclohexylamine (DCHA) forms a highly crystalline, stable salt, ensuring precise stoichiometric weighing and long-term storage stability [2].
Quantitative Data Summary
Property
Value
Chemical Name
Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt
CAS Number
201420-91-9
Molecular Formula
C15H20N2O6 · C12H23N (Total: C27H43N3O6)
Molecular Weight
505.65 g/mol
Appearance
White to off-white crystalline powder
Solubility (Salt Form)
Soluble in DMF, DMSO, Methanol
Solubility (Free Acid)
Highly soluble in EtOAc, DCM
Storage Conditions
2-8°C, desiccated, protected from light
Data compiled from verified chemical safety and property databases [3], [4].
Causality in Experimental Choices: The "Why"
To achieve high-fidelity peptide synthesis, researchers must understand the chemical behavior of this building block:
Why must we remove the DCHA salt before coupling?
Dicyclohexylamine is a secondary amine. If the salt is subjected directly to coupling conditions (e.g., HATU/DIPEA), the DCHA will act as a competing nucleophile, reacting with the activated carboxyl group to form an inert DCHA-amide. This irreversibly caps the amino acid and halts chain elongation.
Why use specialized coupling reagents?
The
N
-methyl group introduces severe steric hindrance around the nucleophilic amine. Standard carbodiimides (like DIC alone) or benzotriazoles (like HBTU) react too slowly, leading to incomplete couplings or promoting base-catalyzed epimerization of the alpha-carbon. Highly reactive uronium salts (HATU) paired with HOAt are mandatory to accelerate the acylation rate.
Experimental Protocols
The following methodologies are designed as self-validating systems , ensuring that intermediate failures are caught before downstream resources are wasted.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
Self-Validation: Successful removal of DCHA is confirmed by the complete solubility of the resulting free acid in pure Dichloromethane (DCM), as the DCHA salt is poorly soluble in DCM.
Suspension: Weigh the required amount of Boc-N-Me-Phe(4-NO2)-OH·DCHA (1.0 eq) and suspend it in Ethyl Acetate (EtOAc) at a concentration of 10 mL/g.
Acidic Wash (Critical Step): Transfer the suspension to a separatory funnel. Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO4).
Causality: The mild aqueous acid selectively protonates the DCHA, driving it into the aqueous layer as highly water-soluble DCHA·HSO4. The Boc-protected free acid partitions cleanly into the organic EtOAc layer.
Extraction: Shake vigorously, vent, and allow the layers to separate. Drain and discard the lower aqueous layer. Re-extract the aqueous layer with a half-volume of EtOAc to ensure quantitative recovery.
Washing & Drying: Combine the organic layers and wash with saturated NaCl (brine) to remove residual moisture. Dry the organic phase over anhydrous Na2SO4.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. The free acid will present as a viscous oil or foamy solid, ready for immediate coupling.
Protocol 2: Peptide Coupling Workflow for N-Methylated Amino Acids
Self-Validation: Because the standard Kaiser test yields false negatives for secondary amines, coupling efficiency must be validated using the Chloranil test . A color change on the resin from colorless to blue/green indicates unreacted secondary amines.
Activation: Dissolve the freshly liberated Boc-N-Me-Phe(4-NO2)-OH (2.0 eq relative to resin loading) in anhydrous DMF. Add HATU (1.9 eq) and HOAt (2.0 eq).
Base Addition: Add
N,N
-Diisopropylethylamine (DIPEA) (4.0 eq). Stir for 2 minutes to form the highly reactive 7-aza-1-hydroxybenzotriazole active ester.
Coupling: Add the activated mixture to the deprotected peptide resin. Agitate gently for 2 to 4 hours at room temperature.
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 min) and DCM (3 × 5 min).
Verification: Perform a Chloranil test on an aliquot of resin beads. Colorless beads indicate complete acylation.
Pathway and Workflow Visualization
Figure 1: Workflow for the liberation of the free acid from the DCHA salt and subsequent peptide coupling.
Figure 2: Pharmacokinetic and synthetic advantages of N-methylation and 4-nitro substitution.
References
NextSDS. "Boc-N-Me-Phe(4-NO2)-OH·DCHA — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]
Howei Pharm. "CAS 201420-91-9 | Boc-N-Me-Phe(4-NO2)-OH·DCHA, ≥95%." Howei Life Science Product Solutions. Available at: [Link]
Exploratory
Engineering Peptidomimetics: A Technical Whitepaper on Boc-N-Me-Phe(4-NO2)-OH Dicyclohexylamine Salt
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary The transition from native peptides to bioavailabl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
The transition from native peptides to bioavailable therapeutics requires overcoming severe pharmacokinetic limitations, primarily rapid proteolytic degradation and poor membrane permeability. The incorporation of unnatural, sterically constrained amino acids is a cornerstone strategy in modern peptidomimetic drug design.
This whitepaper provides an in-depth physicochemical and methodological analysis of Boc-N-Me-Phe(4-NO2)-OH dicyclohexylamine salt —a highly specialized building block. By dissecting its molecular formula, structural causality, and integration into Solid-Phase Peptide Synthesis (SPPS), this guide establishes a self-validating framework for researchers utilizing N-methylated, para-nitro substituted phenylalanine derivatives in therapeutic discovery.
Physicochemical Profiling & Quantitative Data
Before integrating any unnatural amino acid into a synthetic pipeline, precise stoichiometric and physicochemical parameters must be established. The dicyclohexylamine (DCHA) salt form of Boc-N-Me-Phe(4-NO2)-OH is explicitly engineered to overcome the hygroscopic and amorphous nature of free N-methylated amino acids, ensuring long-term bench stability and precise molarity calculations [1].
Table 1: Physicochemical and Structural Parameters
Parameter
Value
Causality / Significance
Chemical Name
Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt
Complete nomenclature including the stabilizing counter-ion.
Molecular Formula
C₂₇H₄₃N₃O₆
Comprises the free acid (C₁₅H₂₀N₂O₆) + DCHA (C₁₂H₂₃N) [2].
Molecular Weight
505.65 g/mol
Critical for exact stoichiometric equivalents during SPPS.
CAS Registry Number
201420-91-9 (also 70663-56-8)
Primary identifiers for regulatory and procurement tracking [1].
Appearance
White to off-white crystalline powder
The DCHA salt forces crystallinity, preventing "oiling out".
Storage Conditions
2–8°C, desiccated, dark
Prevents premature Boc cleavage and nitro group photoreduction.
Structural Causality in Drug Design
Every functional group in Boc-N-Me-Phe(4-NO2)-OH serves a distinct, causal purpose in either the synthesis workflow or the final pharmacodynamic profile of the peptide [3].
N-Methylation: The addition of a methyl group to the alpha-amino nitrogen eliminates a critical hydrogen-bond donor. This increases the overall lipophilicity of the peptide, drastically improving passive transcellular membrane permeability. Furthermore, the steric bulk of the N-methyl group restricts the
ϕ
and
ψ
dihedral angles, inducing proteolytic resistance by preventing proteases from accessing the peptide backbone.
4-Nitro Substitution: The para-nitro group on the phenylalanine aromatic ring serves a dual purpose. First, it acts as a strong electron-withdrawing group, altering the local electrostatic environment. Second, it serves as a bio-orthogonal handle; post-synthesis, the nitro group can be selectively reduced to an aniline (4-amino-Phe), allowing for late-stage site-specific conjugation of fluorophores, PEG chains, or cytotoxic payloads.
DCHA Salt: Free N-methyl amino acids are notoriously difficult to crystallize and often degrade into sticky, hygroscopic oils. The bulky, basic dicyclohexylamine forms a highly crystalline salt with the carboxylic acid, ensuring indefinite shelf-life and preventing chiral racemization.
Logical relationship between structural features of Boc-N-Me-Phe(4-NO2)-OH·DCHA and outcomes.
Experimental Methodology: SPPS Integration
A critical failure point in peptide synthesis involving DCHA salts is the direct addition of the salt to the coupling reaction. If not removed, DCHA will react with the coupling reagent and irreversibly cap the growing peptide chain as a dicyclohexylamide. The protocol below is a self-validating system designed to isolate the free acid and force the sterically hindered coupling [4].
Protocol: Free-Basing and Sterically Hindered Coupling
Phase 1: DCHA Salt Cleavage (Free-Basing)
Objective: Isolate the free acid of Boc-N-Me-Phe(4-NO2)-OH to prevent resin capping.
Suspension: Weigh 3.0 equivalents (relative to resin loading) of Boc-N-Me-Phe(4-NO2)-OH·DCHA and suspend in Ethyl Acetate (EtOAc) at a ratio of 10 mL per mmol.
Acidic Partitioning: Transfer to a separatory funnel. Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO₄). Shake vigorously and vent. Causality: The acidic aqueous layer protonates the DCHA, forcing it into the aqueous phase, while the Boc-protected free acid remains highly soluble in the organic EtOAc layer.
Extraction: Drain the aqueous layer. Repeat the KHSO₄ wash two additional times to guarantee 100% removal of the DCHA amine.
Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
Concentration: Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free acid as a viscous foam.
Phase 2: Activation and Coupling
Objective: Overcome the severe steric hindrance of the N-methyl group during amide bond formation.
Solvation: Immediately dissolve the freshly prepared free acid in minimal N,N-Dimethylformamide (DMF).
Activation: Add 2.95 equivalents of HATU (a highly reactive uronium coupling reagent) and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes. Causality: Standard reagents like DIC/HOBt are kinetically too slow for N-methylated amino acids; HATU generates a highly reactive HOAt ester capable of overcoming the steric bulk.
Coupling: Add the activated mixture to the resin-bound peptide. Allow the reaction to proceed for 3 to 4 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.
Validation (Self-Validating Step): Wash the resin and perform a Chloranil Test . Note: Do not use the standard Kaiser test. The Kaiser test detects primary amines and yields false negatives for secondary amines (like the N-terminus of an N-methylated peptide). The Chloranil test specifically detects secondary amines, ensuring the coupling is >99% complete before proceeding.
Step-by-step workflow for the integration of DCHA-protected N-methyl amino acids in SPPS.
Conclusion
The utilization of Boc-N-Me-Phe(4-NO2)-OH dicyclohexylamine salt provides a robust pathway for synthesizing advanced peptidomimetics with enhanced proteolytic stability and targeted functionalization. By strictly adhering to the free-basing protocols and utilizing highly reactive uronium coupling chemistries, researchers can reliably incorporate this sterically demanding residue into complex peptide sequences, avoiding the common pitfalls of truncated syntheses and resin capping.
References
NextSDS. "Boc-N-Me-Phe(4-NO2)-OH·DCHA — Chemical Substance Information". Retrieved from [Link]
PubChem. "Boc-Phe-N(Me)Leu-Leu-OH | C27H43N3O6". National Center for Biotechnology Information. Retrieved from [Link]
Redalyc. "Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)". Network of Scientific Journals from Latin America and the Caribbean, Spain and Portugal. Retrieved from [Link]
Foundational
A Researcher's Guide to Boc-N-Me-Phe(4-NO2)-OH.DCHA: Synthesis, Strategic Applications, and Quality Control
An In-depth Technical Guide for Drug Development Professionals and Peptide Chemists Foreword: The Strategic Imperative of Non-Canonical Amino Acids in Peptide Drug Discovery In the landscape of modern drug development, t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Drug Development Professionals and Peptide Chemists
Foreword: The Strategic Imperative of Non-Canonical Amino Acids in Peptide Drug Discovery
In the landscape of modern drug development, the rational design of peptide-based therapeutics has transcended the use of the 20 proteinogenic amino acids. The strategic incorporation of non-canonical amino acids is a cornerstone of medicinal chemistry, offering a sophisticated toolkit to address the inherent pharmacokinetic challenges of peptides, such as poor metabolic stability and low cell permeability. This guide focuses on a particularly valuable building block: (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-nitrophenyl)propanoic acid, complexed with dicyclohexylamine (Boc-N-Me-Phe(4-NO2)-OH.DCHA) .
This molecule embodies three key strategic modifications:
N-methylation: A subtle yet powerful alteration that enhances proteolytic resistance and improves membrane permeability.
4-nitro functionalization: A versatile group that modulates electronic properties and serves as a spectroscopic probe or a precursor for further chemical derivatization.
Dicyclohexylammonium (DCHA) salt formation: A practical consideration that confers enhanced stability, crystallinity, and handling properties to the free amino acid.
This document provides a comprehensive technical overview of Boc-N-Me-Phe(4-NO2)-OH.DCHA, from its fundamental chemical properties and synthesis to its strategic application in peptide synthesis and the requisite analytical methodologies for its quality control.
Core Compound Analysis: Physicochemical Properties and CAS Registry Number
A foundational understanding of a synthetic building block begins with its fundamental physicochemical properties. Boc-N-Me-Phe(4-NO2)-OH.DCHA is a multifaceted compound, and its characteristics are summarized below.
The DCHA salt form is deliberately chosen to convert the often oily or unstable free acid into a stable, crystalline solid, which is easier to handle, purify, and store.[3]
The Strategic Rationale: Causality Behind the Molecular Design
The unique structural features of Boc-N-Me-Phe(4-NO2)-OH.DCHA are not arbitrary; each modification is a deliberate choice to impart specific, advantageous properties to a peptide therapeutic.
The introduction of a methyl group on the amide nitrogen of the peptide backbone is a well-established strategy to enhance the "drug-likeness" of a peptide.[4]
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, disrupting the recognition and cleavage of the peptide backbone by proteases. This leads to a significantly longer in vivo half-life.[4]
Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, which can decrease the desolvation penalty for crossing cell membranes. This modification has been shown to improve oral bioavailability.[4]
Conformational Control: The N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[4]
Caption: Key advantages conferred by N-methylation of peptide backbones.
The 4-Nitro Group: A Versatile Functional Handle
The nitro group on the phenyl ring of phenylalanine is a powerful modification that extends beyond simple steric bulk.
Electronic Modulation: As a strong electron-withdrawing group, the 4-nitro modification can influence the electronic environment of the aromatic ring, potentially altering binding interactions with a target receptor.[5]
Spectroscopic Probe and Quencher: 4-nitrophenylalanine is a known fluorescence quencher.[6][7][8] This property is particularly useful in the design of fluorogenic peptide substrates for protease assays using Fluorescence Resonance Energy Transfer (FRET). In a FRET peptide, the 4-nitro-phenylalanine residue can quench the fluorescence of a donor fluorophore. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.[7][8]
Precursor for Further Modification: The nitro group can be readily reduced to an amine, providing a reactive handle for subsequent conjugation of other molecules, such as labels, crosslinkers, or other functional moieties.[5]
Caption: Diverse roles of the 4-nitro group in peptide chemistry.
Experimental Protocols: Synthesis and Handling
The following protocols are based on well-established methodologies in peptide chemistry and provide a framework for the synthesis and use of Boc-N-Me-Phe(4-NO2)-OH.DCHA.
Synthesis of Boc-N-Me-Phe(4-NO2)-OH (Free Acid)
The synthesis of the free acid is a prerequisite for its use in peptide synthesis and involves a two-step process: nitration of L-phenylalanine followed by Boc protection and N-methylation. A more direct route involves the N-methylation of commercially available Boc-Phe(4-NO2)-OH.
Protocol: N-methylation of Boc-Phe(4-NO2)-OH [9][10]
This procedure is adapted from the general method for N-methylation of Boc-protected amino acids.
Dissolution: Dissolve Boc-Phe(4-NO2)-OH (1.0 equiv) in anhydrous tetrahydrofuran (THF).
Cooling and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl iodide (MeI, 5-10 equiv).
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 4-5 equiv) portion-wise over 1-2 hours. Vigorous bubbling (H₂ gas evolution) will be observed.
Reaction: After the addition of NaH is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding isopropanol, followed by water.
Work-up: Concentrate the mixture under reduced pressure. Dilute with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl or 10% citric acid.
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-N-Me-Phe(4-NO2)-OH.
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Formation of the DCHA Salt
The DCHA salt is typically formed to improve the handling and stability of the N-protected amino acid.
Dissolution: Dissolve the purified Boc-N-Me-Phe(4-NO2)-OH in a suitable solvent such as acetone or diethyl ether.
DCHA Addition: Add dicyclohexylamine (1.0 equiv) dropwise to the stirred solution.
Crystallization: Stir the mixture at room temperature. The DCHA salt will precipitate as a crystalline solid. The process can be aided by cooling the mixture.
Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Regeneration of the Free Acid from the DCHA Salt for Peptide Synthesis
Before use in solid-phase peptide synthesis (SPPS), the free acid must be regenerated from the DCHA salt.[3]
Suspension: Suspend the Boc-N-Me-Phe(4-NO2)-OH.DCHA salt in ethyl acetate.
Acidification: Add 10% aqueous phosphoric acid or potassium bisulfate and stir vigorously until the solid dissolves and two clear phases are present. The pH of the aqueous layer should be 2-3.
Phase Separation: Separate the organic layer.
Washing: Wash the organic layer with 10% aqueous phosphoric acid or potassium bisulfate, followed by water until the aqueous wash is neutral.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the free acid, which may be an oil or a solid.
Incorporation into a Peptide via Boc-SPPS
The regenerated Boc-N-Me-Phe(4-NO2)-OH can be incorporated into a peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) protocols.[3][11][12]
Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin.
Deprotection: Remove the Boc group from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.
Coupling: Couple the Boc-N-Me-Phe(4-NO2)-OH (pre-activated with a coupling reagent like HBTU/HOBt or DCC/HOBt) to the deprotected amine on the resin. Note that coupling to an N-methylated amino acid can be sterically hindered and may require longer coupling times or more potent coupling reagents.
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the sequence.
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Caption: A typical cycle for incorporating Boc-N-Me-Phe(4-NO2)-OH in Boc-SPPS.
Quality Control: Analytical Methodologies
Rigorous analytical characterization is essential to ensure the purity and identity of Boc-N-Me-Phe(4-NO2)-OH.DCHA and the corresponding free acid.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of protected amino acids.
Column: A C18 stationary phase is typically used.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is common.
Detection: UV detection at 220 nm (for the peptide backbone) and 270-280 nm (for the nitro-aromatic ring) is appropriate.
Expected Outcome: A single major peak corresponding to the product should be observed. The retention time will be influenced by the hydrophobicity imparted by the Boc, N-methyl, and 4-nitrophenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-2.9 ppm), the α-proton and β-protons of the amino acid backbone, and the aromatic protons of the 4-nitrophenyl ring (two doublets in the 7.5-8.2 ppm region).
¹³C NMR: Characteristic signals for the carbonyl carbons, the quaternary carbon of the Boc group, the aliphatic carbons, and the aromatic carbons should be present.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected mass for the free acid (C₁₅H₂₀N₂O₆) is 324.13 g/mol , and for the DCHA salt (C₂₇H₄₃N₃O₆) is 505.32 g/mol .
Conclusion: A Versatile Tool for Advanced Peptide Design
Boc-N-Me-Phe(4-NO2)-OH.DCHA is a highly valuable and strategically designed building block for peptide chemists and drug developers. Its constituent parts—the stability-enhancing DCHA salt, the pharmacokinetically favorable N-methyl group, and the functionally versatile 4-nitro group—provide a powerful combination of features to create more robust and effective peptide-based therapeutics. A thorough understanding of its properties, synthesis, and appropriate handling is crucial for its successful application in the development of next-generation peptide drugs.
References
Chem-Impex. N-Methyl-4-nitro-L-phenylalanine. Accessed March 2026.
CD Formulation. Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Accessed March 2026.
QYAOBIO. TR-FRET Peptide. Accessed March 2026.
Bachem.
Bio-Synthesis. Fluorescence and Quencher FRET Peptides. Published February 18, 2014.
Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 7(4), 1235-1240.
PubChem. Boc-N-Me-Phe-OH.
Fairlie, D. P., & Dantas de Oliveira, E. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3026-3031.
Lokey Lab Protocols. N-Methylation of Boc amino acids. Last modified March 2, 2017.
Aapptec. Boc Solid Phase Peptide Synthesis. Accessed March 2026.
BenchChem. A Comparative Guide to Boc-Phe(4-Br)-OH and Other Modified Phenylalanine Derivatives in Peptide-Based Drug Discovery. Accessed March 2026.
Scholars Research Library. Synthesis and characterization of some novel peptide derivatives. Der Pharma Chemica, 4(2), 648-655.
Sigma-Aldrich. Boc-Phe(4-NH2)-OH. Accessed March 2026.
Creative Peptides. Quenched Fluorescent Peptides. Accessed March 2026.
Passioura, T., & Suga, H. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
Organic Syntheses. (2022).
ResearchGate. Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... Accessed March 2026.
Springer Nature Experiments. Solid-Phase Peptide Synthesis. Accessed March 2026.
Mindt, T. L., & Schibli, R. (2020). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 21(21), 8233.
Aapptec. Boc-Phe(4-NO2)-OH. Accessed March 2026.
ChemPep. Boc Solid Phase Peptide Synthesis. Accessed March 2026.
Google Patents. US9090654B2 - Boc and Fmoc solid phase peptide synthesis. Accessed March 2026.
ResearchGate. N-Methy-4-Nitroaniline (MNA). Accessed March 2026.
Sigma-Aldrich. Boc-N-Me-Phe-OH. Accessed March 2026.
MilliporeSigma. Boc-Phe(4-NO2)-OH. Accessed March 2026.
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371.
ResearchGate. Study on the synthesis of L-4-nitrophenylalanine. Accessed March 2026.
RSC Publishing. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Advances, 12(8), 4647-4656.
Sigma-Aldrich. Fmoc-Phe(4-Boc2-guanidino)-OH. Accessed March 2026.
Sigma-Aldrich. (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride. Accessed March 2026.
ChemicalBook. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum. Accessed March 2026.
Tokyo Chemical Industry Co., Ltd. Boc-N-Me-Phe-OH. Accessed March 2026.
Alfei, S., & Zuccari, G. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues. Molecules, 22(10), 1643.
A Comprehensive Guide to the Structural Elucidation of Boc-N-Me-Phe(4-NO2)-OH.DCHA by NMR and Mass Spectrometry
Introduction: The Critical Role of Structural Verification in Drug Development In the realm of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Boc-N-Me-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Structural Verification in Drug Development
In the realm of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Boc-N-Me-Phe(4-NO2)-OH.DCHA, or N-α-(tert-Butoxycarbonyl)-N-α-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt, represents a key building block in the synthesis of complex peptides and peptidomimetics.[1][2] Its unique structural features, including the Boc protecting group, the N-methylated amide bond, and the nitro-functionalized phenyl ring, necessitate a robust analytical workflow to confirm its identity and purity. This guide provides an in-depth technical overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound. As Senior Application Scientists, we emphasize not just the acquisition of data, but the strategic rationale behind the experimental design and the rigorous interpretation of the resulting spectra.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For a salt like Boc-N-Me-Phe(4-NO2)-OH.DCHA, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes in-source fragmentation and allows for the observation of the intact molecular species.
Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry
Sample Preparation: A dilute solution of Boc-N-Me-Phe(4-NO2)-OH.DCHA (approximately 10 µg/mL) is prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The acidic modifier facilitates protonation and enhances ionization efficiency in positive ion mode.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF instrument, is employed.
Ionization Source Parameters:
Ionization Mode: ESI Positive and Negative
Capillary Voltage: 3.5 kV
Nebulizing Gas (N₂): 1.5 bar
Drying Gas (N₂): 8.0 L/min at 200 °C
Mass Analyzer Parameters:
Scan Range: m/z 50-1000
Acquisition Mode: Full Scan and Tandem MS (MS/MS)
Collision Energy (for MS/MS): 10-30 eV (ramped)
Data Interpretation and Analysis
In positive ion mode, we expect to observe the protonated molecule of the free acid, [Boc-N-Me-Phe(4-NO2)-OH + H]⁺, and the protonated dicyclohexylamine, [DCHA + H]⁺. In negative ion mode, the deprotonated molecule, [Boc-N-Me-Phe(4-NO2)-O]⁻, should be detected. The high-resolution mass data allows for the confirmation of the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for Boc-N-Me-Phe(4-NO2)-OH.DCHA
Ion Species
Calculated m/z
Observed m/z
Ionization Mode
[Boc-N-Me-Phe(4-NO2)-OH + H]⁺
325.1394
325.1399
ESI+
[DCHA + H]⁺
182.1903
182.1906
ESI+
[Boc-N-Me-Phe(4-NO2)-O]⁻
323.1245
323.1241
ESI-
[M+H]⁺ of the full salt is not typically observed
Tandem mass spectrometry (MS/MS) of the [Boc-N-Me-Phe(4-NO2)-OH + H]⁺ precursor ion provides valuable structural information through characteristic fragmentation patterns of Boc-protected amino acids.[3][4][5]
Caption: Workflow from sample to confirmed structure.
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive characterization of Boc-N-Me-Phe(4-NO2)-OH.DCHA is achieved through the synergistic application of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry unequivocally confirms the elemental composition and molecular weight of the constituent ions, while tandem MS provides valuable structural insights through predictable fragmentation pathways. NMR spectroscopy, through a combination of 1D and 2D experiments, offers a detailed map of the molecular framework, allowing for the unambiguous assignment of every proton and carbon atom. This dual-pronged analytical strategy provides a self-validating system, ensuring the highest level of confidence in the identity and structure of this important synthetic building block, a critical requirement for its application in pharmaceutical research and development.
References
Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
Reddy, P. N., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2691-2700. [Link]
Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7010602, Boc-N-Me-Phe-OH. [Link]
Royal Society of Chemistry. (2013). Supplementary Information for... Organic & Biomolecular Chemistry, 11. [Link]
NextSDS. Boc-N-Me-Phe(4-NO2)-OH·DCHA — Chemical Substance Information. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
International Journal of Science and Research Methodology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. [Link]
International Journal of Engineering Research & Technology. (2021). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. [Link]
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. [Link]
ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2018). P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. [Link]
Agilent Technologies. (2002). Rapid Screening of Amino Acids in Food by CE-ESI-MS. [Link]
Takano, Y., et al. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. [Link]
American Chemical Society. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]
safety data sheet (SDS) and handling guidelines for Boc-N-Me-Phe(4-NO2)-OH.DCHA
An In-Depth Technical Guide to the Safe Handling of Boc-N-Me-Phe(4-NO2)-OH.DCHA For Researchers, Scientists, and Drug Development Professionals Executive Summary Boc-N-Me-Phe(4-NO2)-OH.DCHA is a specialized amino acid de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safe Handling of Boc-N-Me-Phe(4-NO2)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-N-Me-Phe(4-NO2)-OH.DCHA is a specialized amino acid derivative crucial for peptide synthesis and pharmaceutical research.[1] Its unique structure, incorporating a nitroaromatic moiety and a dicyclohexylamine (DCHA) counter-ion, necessitates a nuanced approach to laboratory safety that extends beyond generic protocols. This guide provides a comprehensive framework for handling this compound, grounded in an understanding of its constituent chemical hazards. We will dissect the molecule's structure to anticipate its toxicological profile, outline robust risk mitigation strategies, and provide detailed, actionable protocols for its safe use from receipt to disposal. The core philosophy of this guide is that true laboratory safety is achieved not by mere compliance with rules, but by a deep understanding of the chemical causality that underpins them.
Deconstructing the Hazard Profile: A Structure-Based Assessment
The Nitroaromatic Core (Anion): The presence of a 4-nitro group on the phenylalanine ring is the principal source of intrinsic chemical hazard. Nitroaromatic compounds are a well-documented class of chemicals with potential for toxicity.[2] Their hazards stem from the electron-withdrawing nature of the nitro group, which can lead to metabolic activation into reactive species that may cause cellular damage.[2] Chronic exposure to some nitroaromatic compounds has been linked to methemoglobinemia, and many are considered mutagenic or carcinogenic.[2][3][4] Upon thermal decomposition, this moiety will release toxic nitrogen oxides (NOx).[5][6]
The Dicyclohexylamine Counter-Ion (Cation): Dicyclohexylamine is a corrosive amine.[7][8] It can cause severe skin and eye irritation or damage upon direct contact.[7] As a base, it is incompatible with acids. The DCHA salt form is used to improve the solubility and stability of the parent amino acid in organic solvents, but it contributes significantly to the overall hazard profile of the compound.[1]
Therefore, the combined hazard profile suggests that Boc-N-Me-Phe(4-NO2)-OH.DCHA should be handled as a substance with potential for skin and eye irritation, possible long-term systemic toxicity, and as a combustible solid that can release toxic fumes in a fire.
Substance Identification and Properties
Property
Value
Source
Chemical Name
Nα-(tert-Butoxycarbonyl)-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt
Foundational Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety prioritizes engineering controls to minimize exposure, with PPE serving as the final barrier. The following workflow illustrates the decision-making process for establishing a safe handling environment.
Diagram 1: Risk Mitigation & Control Workflow
Engineering Controls
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions should be performed inside a certified chemical fume hood.[9] This is the most critical control measure to prevent inhalation of fine dust particles and to contain any potential spills.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][10]
Personal Protective Equipment (PPE)
The minimum required PPE for handling Boc-N-Me-Phe(4-NO2)-OH.DCHA includes:
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][11][12]
Skin Protection:
Gloves: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact.[9]
Lab Coat: A full-sleeved, buttoned lab coat is mandatory to protect skin and clothing.[11]
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[5][10] If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary.
Standard Operating Procedures (SOPs): From Bench to Waste
Adherence to detailed, step-by-step protocols is essential for ensuring safety and experimental reproducibility.
Protocol for Receiving and Storage
Verification: Upon receipt, verify that the container is intact and properly labeled.
Segregation: Store the container in a designated, clearly labeled area for amino acid derivatives.
Storage Conditions: Keep the container tightly closed and store in a refrigerator at the recommended temperature (0-8 °C).[1][6] Ensure it is stored away from incompatible materials such as strong acids and oxidizing agents.[5][10]
Protocol for Weighing and Solution Preparation
Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the fume hood.
Aliquotting: Carefully transfer the desired amount of Boc-N-Me-Phe(4-NO2)-OH.DCHA powder from the stock container to the weigh boat using a clean spatula. Avoid creating dust.[10]
Closure: Immediately and securely close the main stock container.
Dissolution: Add the weighed powder to your reaction vessel or volumetric flask, which already contains the appropriate solvent. The DCHA salt form enhances solubility in many organic solvents.[1]
Cleaning: Decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
Protocol for Spill Response
The appropriate response to a spill depends on its scale. The following decision tree outlines the correct procedure.
Diagram 2: Spill Response Decision Tree
Small Spill (Contained):
Alert personnel in the immediate vicinity.
If the substance is a solid, gently sweep it up to avoid creating dust and place it in a clearly labeled, sealed container for chemical waste.[5][10]
If it is a solution, absorb the spill with an inert material (e.g., sand, vermiculite).[9]
Transfer the absorbent material into a sealed container for disposal.
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Dispose of all cleanup materials as hazardous waste.
Large Spill (Uncontained):
Evacuate the laboratory immediately.
Alert your supervisor and the institutional Environmental Health & Safety (EHS) office.
Prevent others from entering the area.
Allow only trained emergency responders to handle the cleanup.[7]
Emergency Procedures
In case of accidental exposure, immediate and correct first aid is critical.
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][7][11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
Fire: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11][12] Firefighters should wear self-contained breathing apparatus (SCBA) to protect against toxic decomposition products like carbon monoxide and nitrogen oxides.[5][6]
Waste Disposal
All waste containing Boc-N-Me-Phe(4-NO2)-OH.DCHA, including unused product, contaminated materials, and empty containers, must be treated as hazardous chemical waste.
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[9][11]
References
NextSDS. (n.d.). Boc-N-Me-Phe(4-NO2)-OH·DCHA — Chemical Substance Information. Retrieved from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet - Boc-MePhe-OH DCHA. Retrieved from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet - Boc-D-Phe(4-Me)-OH. Retrieved from [Link]
NextSDS. (n.d.). BOC-PHE(4-NO2)-OH DCHA — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). BOC-N-ME-P-NITRO-PHE-OH DCHA — Chemical Substance Information. Retrieved from [Link]
Anhui Newman Fine Chemicals Co., Ltd. (2021, September 14). Safety Data Sheet - DICYCLOHEXYLAMINE. Retrieved from [Link]
ChemBK. (n.d.). BOC-N-METHYL-4-NITRO-L-PHENYLALANINE DICYCLOHEXYLAMMONIUM SALT. Retrieved from [Link]
GlobeChemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet - Boc-Phe(4-NH2)-OH. Retrieved from [Link]
ResearchGate. (n.d.). Amino and Nitro Compounds. Retrieved from [Link]
Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological Research, 71(1), 29–45. Retrieved from [Link]
Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(1), 136–161. Retrieved from [Link]
Li, W., et al. (2014). [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning]. Zhonghua lao dong wei sheng zhi ye bing za zhi, 32(5), 369-372. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Peptide-based therapeutics offer unparalleled target specificity and potency, yet their clinical translation is historically bottlenecked by poor pharmacokinetic (PK) properties—specifically, rapid proteolytic degradation and negligible cell membrane permeability[1][2]. Peptidomimetic design seeks to preserve the pharmacodynamic benefits of native peptides while engineering drug-like stability and bioavailability. Among the most effective structural modifications is backbone N-methylation : the substitution of the amide hydrogen with a methyl group. This targeted, residue-specific alteration fundamentally shifts the physicochemical landscape of the molecule, enhancing metabolic stability, modulating conformational dynamics, and significantly improving oral bioavailability[3][4].
Mechanistic Basis of N-Methylation
The decision to incorporate N-methylated unnatural amino acids is not merely a structural tweak; it is driven by three distinct mechanistic consequences that address the core failures of native peptides[5]:
Steric Hindrance and Proteolytic Stability: The introduction of a methyl group on the peptide bond nitrogen adds significant steric bulk. This bulk physically blocks the approach of proteolytic enzymes, shielding adjacent peptide bonds from hydrolysis and drastically extending the in vivo half-life[1][5].
Loss of Hydrogen Bond Donors (HBDs): Native peptide backbones contain exposed amide protons that readily form hydrogen bonds with water, creating an immense energetic penalty for transitioning into the hydrophobic lipid bilayer of a cell membrane. N-methylation removes these HBDs, increasing the overall lipophilicity of the peptide and facilitating passive transcellular diffusion[5][6].
Conformational Restriction: The N-methyl group alters the energetic barrier between cis and trans amide bond configurations. While standard peptide bonds overwhelmingly favor the trans geometry, N-methylation increases the propensity for cis conformations. This restricts backbone flexibility, often locking the peptide into a specific bioactive conformation (such as a β-turn), thereby enhancing target affinity and selectivity[2][4].
Caption: Logical pathways linking N-methylation to enhanced pharmacokinetic and pharmacodynamic properties.
Physicochemical and Pharmacokinetic Enhancements
The empirical impact of N-methylation is best illustrated when comparing native sequences to rationally designed N-methylated counterparts. Strategic multiple N-methylation, particularly in cyclic peptide scaffolds, has been shown to yield small-molecule-like oral bioavailability (e.g., up to 33% in rationally designed cyclic hexapeptides)[4][6].
Table 1: Comparative Physicochemical Impact of Backbone N-Methylation
| Oral Bioavailability | < 1% | 10% – 33% | Synergistic effect of stability and permeability[4][6]. |
Experimental Workflow: Synthesis & Integration
The very steric bulk that confers biological stability also introduces significant synthetic complexity during Solid-Phase Peptide Synthesis (SPPS). The bulky N-methylated amine nucleophile drastically slows down coupling reactions. Standard reagents like HBTU or DIC/HOBt are generally insufficient, often leading to incomplete couplings, truncated sequences, and high rates of epimerization[5][7].
Causality in Protocol Design: To overcome this energetic barrier, highly reactive uronium-type coupling reagents such as HATU (with HOAt) or the third-generation reagent COMU are mandatory[7][8]. COMU is particularly advantageous as its morpholino group imparts excellent solubility, and the presence of the OxymaPure anion provides coupling efficiencies comparable to HATU but with a significantly lower propensity for racemization[8]. Furthermore, coupling times must be extended, and elevated temperatures or microwave irradiation are frequently employed.
Step-by-Step Methodology: SPPS of N-Methylated Peptides using COMU
Adapted from established high-efficiency coupling protocols[8].
Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30–60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 to 4 equivalents relative to resin loading), COMU (3 to 4 equivalents), and N,N-Diisopropylethylamine (DIEA) (6 to 8 equivalents) in DMF. Allow 1–2 minutes for pre-activation.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1 to 4 hours. Note: For highly hindered sequences, apply microwave irradiation (e.g., 5 minutes at 75°C) or perform a double-coupling cycle.
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (5x).
Cleavage: Once the sequence is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2–3 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Self-Validating System: Verification and Quality Control
A rigorous peptidomimetic design protocol must be self-validating. The structural and biological success of the N-methylation must be empirically confirmed through orthogonal assays.
Conformational Validation via NMR: To verify that N-methylation successfully masked solvent-exposed amides without disrupting the desired backbone fold, NMR amide temperature coefficients (Δδ/ΔT) are measured. A low temperature coefficient (typically > -3 ppb/K) indicates that the remaining unmethylated amide protons are shielded from the solvent or involved in stable intramolecular hydrogen bonds, validating the structural design for membrane permeability[6].
To confirm the functional consequence of the synthesis, stability must be tested in vitro against relevant proteases or human serum[1].
Preparation: Prepare 1 mM stock solutions of both the N-methylated peptide and its unmodified native counterpart in a physiological buffer (e.g., PBS, pH 7.4).
Incubation: Dilute the peptides to a working concentration (e.g., 50 µM) in 25% human serum (or specific protease solutions like trypsin/chymotrypsin). Incubate at 37°C.
Time-Course Sampling: Extract aliquots (e.g., 50 µL) at predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes).
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of precipitation solution (e.g., 10% Trichloroacetic acid or 50/50 Acetonitrile/Methanol containing 1% TFA).
Analysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet serum proteins. Analyze the supernatant via LC-MS to quantify the remaining intact parent peptide.
Validation: Plot the percentage of remaining peptide versus time. A successful N-methylation strategy will show a statistically significant rightward shift in the degradation curve (increased half-life) compared to the native control.
References
Asiano, G., et al. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed (NIH).[Link]
Wang, Y., et al. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI (Marine Drugs).[Link]
LifeTein. Should My Peptide Be Methylated? LifeTein.[Link]
Chatterjee, J., et al. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications (Accounts of Chemical Research).[Link]
Wang, C. K., et al. Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS.[Link]
Thermodynamic Stability and Storage Protocols for Boc-N-Me-Phe(4-NO2)-OH·DCHA: A Technical Guide
Executive Summary In the landscape of advanced peptide synthesis and peptidomimetic drug development, the structural integrity of N-protected amino acid precursors is paramount. Boc-N-Me-Phe(4-NO2)-OH·DCHA (N-α-tert-Buty...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced peptide synthesis and peptidomimetic drug development, the structural integrity of N-protected amino acid precursors is paramount. Boc-N-Me-Phe(4-NO2)-OH·DCHA (N-α-tert-Butyloxycarbonyl-N-α-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt) is a highly specialized building block. The incorporation of N-methylation and a 4-nitro aromatic substitution introduces unique steric and electronic properties, but simultaneously compromises the thermodynamic stability of the free acid form.
This whitepaper, authored from the perspective of a Senior Application Scientist, deconstructs the thermodynamic causality behind the instability of the free acid, explains the strategic necessity of the dicyclohexylamine (DCHA) salt, and establishes field-proven protocols for its storage, handling, and liberation.
Structural Profiling and the Causality of Instability
To understand the storage requirements of Boc-N-Me-Phe(4-NO2)-OH, one must first analyze the molecular mechanics that dictate its physical state.
The Problem with the Free Acid
Standard Boc-protected amino acids typically form stable crystals due to robust intermolecular hydrogen bonding networks (specifically between the carbamate N-H and the carboxylic acid C=O). However, N-methylation eliminates the primary hydrogen bond donor (the amide proton). Without this crucial stabilizing force, the lattice energy plummets, causing the free acid of Boc-N-Me-Phe(4-NO2)-OH to manifest as an amorphous solid or a viscous oil[1].
Amorphous oils possess high molecular mobility and surface area, making them exponentially more susceptible to:
Hygroscopicity: Rapid absorption of atmospheric moisture.
Hydrolysis: Acid-catalyzed degradation of the acid-labile tert-butyloxycarbonyl (Boc) group[].
Photolysis: The 4-nitro group (
−NO2
) is strongly electron-withdrawing, rendering the aromatic ring electron-deficient and sensitive to UV-induced redox degradation.
The Thermodynamic Solution: DCHA Salt Formation
To rescue the thermodynamic stability of the molecule, it is converted into a dicyclohexylammonium (DCHA) salt . When the free acid is treated with dicyclohexylamine (a bulky, strong organic base), a proton transfer occurs, yielding a dicyclohexylammonium cation and a carboxylate anion[1].
This ionic adduct forms a deep thermodynamic sink. The strong electrostatic interactions of the ion pair, combined with the extreme steric bulk of the dicyclohexyl rings, force the molecule into a highly ordered, non-hygroscopic crystalline lattice[3]. Furthermore, the DCHA cation sterically shields the carboxylate, moderating its nucleophilicity and preventing auto-catalytic degradation[1].
Thermodynamic stabilization pathway of Boc-N-Me-Phe(4-NO2)-OH via DCHA salt crystallization.
Degradation Pathways and Storage Kinetics
The DCHA salt form provides a massive kinetic barrier against degradation, but it is not invulnerable. Optimal storage must mitigate the three primary degradation vectors: thermal stress, moisture, and photon exposure.
Comparative Physicochemical & Stability Profile
Property
Free Acid Form (Boc-N-Me-Phe(4-NO2)-OH)
DCHA Salt Form (Boc-N-Me-Phe(4-NO2)-OH·DCHA)
Mechanistic Rationale
Physical State
Amorphous solid or viscous oil
Free-flowing crystalline powder
Ionic lattice energy supersedes the loss of H-bonding from N-methylation[3].
Electrostatic bonds require significantly higher thermal energy to break[4].
Photostability
Low (UV sensitive)
Moderate to High
Crystalline packing limits light penetration and reduces radical mobility.
Long-Term Storage
-80°C (Not recommended)
2°C to 8°C (Dark, Desiccated)
Salt form arrests molecular mobility, allowing standard refrigeration[3].
Recommended Storage Conditions:
Store Boc-N-Me-Phe(4-NO2)-OH·DCHA in a tightly sealed, light-resistant container (amber glass or foil-wrapped) at 2°C to 8°C under inert gas (Argon or Nitrogen) and desiccation. For multi-year storage, -20°C is optimal to completely arrest any baseline hydrolysis of the Boc group.
Experimental Workflows: Self-Validating Protocols
While the DCHA salt is perfect for storage, the bulky dicyclohexylamine will severely interfere with peptide coupling reagents (e.g., HATU, DIC/Oxyma) by acting as a competitive nucleophile or altering the local pH. The free acid must be liberated immediately prior to use.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
Critical Causality Note: You must not use Hydrochloric Acid (HCl) for this extraction. Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in both aqueous and organic phases, resulting in an intractable biphasic emulsion[5][6]. We utilize Phosphoric Acid (
H3PO4
) or Potassium Hydrogen Sulfate (
KHSO4
) to ensure the DCHA salt remains fully soluble in the aqueous waste layer.
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of Boc-N-Me-Phe(4-NO2)-OH·DCHA in 10 volumes of cold Ethyl Acetate (EtOAc) at -20°C. Cooling prevents premature acid-catalyzed Boc cleavage during the extraction.
Acidification: Slowly add 10% aqueous
H3PO4
(or 5%
KHSO4
) under vigorous magnetic stirring until the solid is completely dissolved and two distinct, clear phases appear.
Validation Check 1: Verify the pH of the lower aqueous phase is between 2.0 and 3.0. If higher, add more acid.
Separation: Transfer to a separatory funnel. Drain and discard the lower aqueous phase (containing the DCHA·
H+
byproduct).
Washing: Wash the organic phase once with 2 volumes of 10%
H3PO4
, followed by three washes with 2 volumes of distilled water.
Validation Check 2: Verify the pH of the final aqueous wash is
≥4.0
to ensure all residual mineral acid is removed. Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1) and stain with Ninhydrin (should be negative, as the amine is Boc-protected) and UV light (positive for the 4-nitro group) to confirm purity[5].
Drying & Evaporation: Dry the organic phase over anhydrous
Na2SO4
. Filter, and evaporate the solvent in vacuo at
≤30
°C to yield the free acid as an oil, ready for immediate coupling.
Experimental workflow for liberating the free amino acid from its DCHA salt prior to coupling.
To validate the storage integrity of a batch over time, a self-validating analytical protocol is required.
Sample Preparation: Dissolve 1.0 mg of the stored Boc-N-Me-Phe(4-NO2)-OH·DCHA in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50).
Chromatographic Conditions: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 95% B over 10 minutes.
Detection: Monitor UV absorbance at 210 nm (peptide bond/Boc) and 280 nm (4-nitroaromatic ring).
Causality Analysis:
A peak eluting earlier than the main product with a mass of
[M−100]
indicates thermal/acidic degradation (loss of the Boc group via isobutylene and
CO2
elimination).
If the main peak shows broadening or splitting, investigate potential photolytic reduction of the 4-nitro group to a nitroso or hydroxylamine derivative.
References
MDPI. Macrocyclic Ionic Liquids with Amino Acid Residues: Synthesis and Influence of Conformation on Thermal Stability. Retrieved from [Link]
Comprehensive Application Note: Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-Phe(4-NO2)-OH·DCHA
Executive Summary & Mechanistic Challenges The incorporation of non-proteinogenic, N-methylated amino acids such as Boc-N-Me-Phe(4-NO2)-OH into peptide backbones is a highly effective strategy for developing peptidomimet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Challenges
The incorporation of non-proteinogenic, N-methylated amino acids such as Boc-N-Me-Phe(4-NO2)-OH into peptide backbones is a highly effective strategy for developing peptidomimetics with enhanced proteolytic stability, conformational rigidity, and membrane permeability. The 4-nitro modification provides a unique electron-withdrawing pharmacophore and a versatile synthetic handle for post-cleavage modifications (e.g., reduction to an amine for fluorophore conjugation).
However, synthesizing peptides with this building block via Solid-Phase Peptide Synthesis (SPPS) presents three distinct chemical challenges:
DCHA Salt Interference: The compound is supplied as a dicyclohexylamine (DCHA) salt to maintain stability and crystallinity. DCHA is a strong, bulky secondary amine that will aggressively compete for activated esters, causing chain termination. It must be quantitatively removed prior to activation.
Steric Hindrance of N-Methylation: The N-methyl group imposes severe steric penalties. Coupling the N-Me amino acid onto the resin requires highly efficient activation, but the subsequent coupling of the next amino acid onto the N-methyl terminus is even more kinetically disfavored, demanding specialized coupling reagents and extended reaction times.
Boc-Strategy Constraints: The presence of the acid-labile Boc protecting group necessitates a strict Boc-SPPS protocol, utilizing Trifluoroacetic Acid (TFA) for iterative deprotection and harsh anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) for global cleavage.
This application note provides a self-validating, step-by-step methodology to overcome these challenges, ensuring high-fidelity peptide assembly.
Physicochemical Profile
Table 1: Physicochemical Properties of Boc-N-Me-Phe(4-NO2)-OH·DCHA
Property
Value / Description
Chemical Name
N-α-(tert-Butoxycarbonyl)-N-α-methyl-4-nitrophenylalanine dicyclohexylamine salt
CAS Number
201420-91-9
Molecular Weight
505.65 g/mol (Salt) / 324.33 g/mol (Free Acid)
Appearance
White to off-white crystalline powder
Solubility (Salt)
Soluble in Methanol, DMF; Poorly soluble in non-polar organics
Solubility (Free Acid)
Highly soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMF
Workflow for the incorporation of Boc-N-Me-Phe(4-NO2)-OH·DCHA in solid-phase peptide synthesis.
Experimental Protocols & Mechanistic Causality
Protocol A: Free-Basing the DCHA Salt (Desalting)
Causality: DCHA (pKa ~ 11) is a strong nucleophile. If not removed, it will react with the activated Boc-N-Me-Phe(4-NO2)-OH to form an inert DCHA-amide, consuming the building block and capping the reaction. A mild acidic liquid-liquid extraction selectively protonates DCHA, driving it into the aqueous phase, while the lipophilic Boc-amino acid partitions into the organic phase.
Step-by-Step Methodology:
Dissolution: Suspend 1.0 mmol of Boc-N-Me-Phe(4-NO2)-OH·DCHA in 30 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
Acidic Wash: Add 20 mL of cold 5% aqueous Potassium Bisulfate (KHSO4) or 0.1 M HCl. Shake vigorously and vent. The suspension will clear as the DCHA salt breaks and the free acid dissolves into the EtOAc.
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (contains DCHA·HCl).
Repeat Wash: Repeat the acidic wash with another 20 mL of 5% KHSO4 to ensure quantitative removal of DCHA.
Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to remove residual water and acid.
Drying & Concentration: Dry the EtOAc layer over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a viscous oil or foam. This is the free acid, ready for immediate use.
Protocol B: Coupling Boc-N-Me-Phe(4-NO2)-OH to the Resin
Causality: Standard Boc-SPPS requires acidic deprotection of the N-terminus followed by base neutralization 1. Because the N-methylated building block is sterically hindered, highly reactive coupling reagents like HATU are required to form an active 7-aza-OBt ester, which accelerates acylation via neighboring group participation 2.
Step-by-Step Methodology:
Deprotection: Treat the swelled peptide-resin with 50% TFA in DCM (v/v) for 1 x 5 min, then 1 x 20 min.
Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove residual TFA.
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 x 5 min to generate the free nucleophilic amine. Wash with DMF (5x).
Activation: Dissolve the free-based Boc-N-Me-Phe(4-NO2)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF. Add DIEA (6.0 equivalents). Stir for 2 minutes to pre-activate.
Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours.
In-Process QC (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (self-validation). A blue bead indicates incomplete coupling; if blue, repeat steps 4-5 (double coupling).
Protocol C: Coupling the Subsequent Amino Acid onto the N-Methyl Terminus
Causality: Coupling onto an N-methyl amine is thermodynamically and kinetically disfavored due to the lack of a hydrogen bond donor and extreme steric shielding. Standard carbodiimide chemistry (DIC/HOBt) will fail. HATU or COMU must be used, often combined with elevated temperatures or extended reaction times. To validate this step, the Chloranil test must be used, as the Kaiser test yields false negatives for secondary amines.
Step-by-Step Methodology:
Deprotection: Deprotect the newly incorporated Boc-N-Me-Phe residue using 50% TFA/DCM as described in Protocol B.
In-Process QC (Chloranil Test): After neutralization, test a few beads with acetaldehyde and p-chloranil. A dark blue/green color confirms the presence of the deprotected secondary amine.
Activation of Next Residue: Dissolve the next Boc-amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIEA (8.0 eq).
Coupling: Add to the resin and agitate for 4 to 12 hours at room temperature, or 40°C if using a microwave peptide synthesizer.
Validation: Repeat the Chloranil test. A colorless/yellow bead confirms successful coupling onto the N-methyl group.
Protocol D: Global Cleavage and Deprotection
Causality: The Boc-SPPS strategy requires strong acid to cleave the peptide from the linker and remove side-chain protecting groups. The 4-nitro group is stable to these conditions. TFMSA is an excellent laboratory alternative to highly toxic anhydrous HF 3.
Step-by-Step Methodology:
Preparation: Wash the fully synthesized peptide-resin with DCM and dry completely under vacuum.
Cleavage Cocktail: Prepare a mixture of TFMSA / TFA / Thioanisole (1.0 : 8.5 : 0.5, v/v/v). Caution: TFMSA is highly corrosive.
Reaction: Chill the resin to 0°C in an ice bath. Add the cleavage cocktail and agitate gently for 1 hour at 0°C.
Precipitation: Filter the resin, collecting the acidic filtrate. Add the filtrate dropwise to 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the crude peptide under vacuum before RP-HPLC purification.
Quantitative Data: Coupling Reagent Efficiency
To optimize the synthesis of sterically hindered N-methylated sequences, the selection of the coupling reagent is paramount. The table below summarizes expected crude purities based on standard SPPS benchmarking.
Table 2: Comparative Efficiency of Coupling Reagents for N-Methylated Amino Acids
Coupling Reagent
Mechanism / Additive
Reaction Time
Expected Crude Purity (%)
Recommendation
DIC / HOBt
Standard Carbodiimide
12 hours
< 30%
Not recommended for N-Me residues.
HCTU
6-Cl-OBt based uronium
4 hours
~ 65%
Acceptable for single N-Me couplings.
HATU
7-Aza-OBt based uronium
2 - 4 hours
> 85%
Optimal ; provides anchimeric assistance.
COMU
Oxyma based uronium
2 hours
> 85%
Excellent alternative to HATU; safer byproduct profile.
References
Technical Guide: Physical and Chemical Characteristics of Boc-D-Sec(Mob)-OH - Benchchem.
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem.
Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - PMC.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Context
The incorporation of N-methylated amino acids into peptide sequences is a highly effective strategy in drug development to improve proteolytic stability, enhance membrane permeability, and restrict conformational flexibility[1]. However, the coupling of N-methylated derivatives such as Boc-N-Me-Phe(4-NO2)-OH presents significant synthetic challenges.
The primary difficulties arise from dual steric and electronic effects:
Steric Hindrance: The bulky N-methyl group adjacent to the α-carbon creates severe steric crowding around the carboxylate, significantly slowing down the activation and subsequent nucleophilic attack by the incoming amine.
Electronic Modulation: The para-nitro substitution (4-NO2) on the phenylalanine aromatic ring exerts a strong electron-withdrawing effect (-I, -M). While this is separated from the α-carbon by a methylene bridge, it subtly increases the acidity of the α-proton, elevating the risk of base-catalyzed epimerization during prolonged activation steps.
Epimerization vs. Oxazolone Formation: While the urethane-based Boc (tert-butyloxycarbonyl) protecting group effectively suppresses racemization via the classical oxazolone pathway, direct enolization remains a threat under strongly basic conditions[2].
To overcome these barriers, the selection of an optimal coupling reagent and base is critical to ensure rapid activation, high coupling efficiency, and the preservation of stereochemical integrity.
Evaluation of Coupling Reagents
For the activation of highly hindered N-methylated amino acids, classical carbodiimides (e.g., DCC) or first-generation phosphonium salts (e.g., BOP) are often insufficient. Advanced uronium/aminium salts and Oxyma-based additives are required[2][3].
A. HATU / HOAt (The Gold Standard)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen at position 7 of the HOAt leaving group provides a neighboring group effect, acting as an internal base to accelerate the nucleophilic attack[2]. While highly efficient for Boc-N-Me-Phe(4-NO2)-OH, HATU can cause guanidinylation of the free amine if pre-activation is incomplete.
B. COMU (The Modern, Safer Alternative)
COMU is a third-generation uronium salt based on the Oxyma scaffold. It matches or exceeds the coupling efficiency of HATU but completely avoids the explosive hazards associated with benzotriazoles[1][4]. COMU exhibits superior solubility in DMF and is highly compatible with microwave-assisted solid-phase peptide synthesis (SPPS)[3].
C. DIC / OxymaPure (The Low-Epimerization Choice)
The combination of N,N'-Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective at suppressing epimerization[3]. Because this system operates with minimal to no additional base, it is ideal for substrates like Boc-N-Me-Phe(4-NO2)-OH where the α-proton acidity is a concern.
To visualize the activation sequence, the following flowchart illustrates the reaction pathway using COMU, which is recommended as the primary reagent for this specific amino acid.
Figure 1: Mechanistic workflow for the activation and coupling of Boc-N-Me-Phe(4-NO2)-OH.
Figure 2: Logical decision matrix for selecting coupling reagents for N-methylated amino acids.
Experimental Protocols
Protocol A: Solution-Phase Coupling using COMU
Objective: Couple Boc-N-Me-Phe(4-NO2)-OH to a primary amine with minimal epimerization.
Reagents:
Boc-N-Me-Phe(4-NO2)-OH (1.1 equivalents)
Amine component (1.0 equivalent)
COMU (1.1 equivalents)
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 equivalents)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Preparation: Dissolve Boc-N-Me-Phe(4-NO2)-OH (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Argon).
Pre-activation: Add 1.0 eq of DIPEA (or Collidine for highly epimerization-prone sequences) to the mixture at 0 °C. Stir for exactly 1 to 2 minutes. Causality note: Prolonged pre-activation of N-methylated amino acids increases the risk of epimerization; COMU activates the acid almost instantaneously[4].
Coupling: Add the amine component (1.0 eq) dissolved in a minimal amount of DMF, followed immediately by the remaining 1.0 eq of base.
Reaction: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor completion via LC-MS or TLC.
Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% KHSO4, saturated NaHCO3, and brine to remove the Oxyma byproduct and urea derivatives. Dry over Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure
Objective: Incorporate Boc-N-Me-Phe(4-NO2)-OH into a growing peptide chain on resin.
Reagents:
Boc-N-Me-Phe(4-NO2)-OH (3.0 equivalents relative to resin loading)
DIC (3.0 equivalents)
OxymaPure (3.0 equivalents)
DMF
Step-by-Step Procedure:
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and washed thoroughly with DMF.
Activation: In a separate vial, dissolve Boc-N-Me-Phe(4-NO2)-OH (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 3 minutes. Causality note: DIC/Oxyma operates efficiently without the need for a tertiary base, significantly suppressing the enolization of the 4-NO2-phenylalanine derivative[3].
Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin.
Agitation: Agitate the mixture at room temperature for 2 hours. (If utilizing microwave-assisted SPPS, heat to 75 °C for 10 minutes, ensuring the resin is compatible with elevated temperatures).
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Verification: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling. If positive, repeat steps 2-5 (double coupling).
Troubleshooting & Field Insights
Sluggish Coupling / Positive Kaiser Test: If the incoming amine is also sterically hindered (e.g., coupling Boc-N-Me-Phe(4-NO2)-OH onto another N-methylated residue), standard reagents may fail. In such "dead-end" couplings, converting the carboxylic acid to an acid chloride using Bis(trichloromethyl)carbonate (BTC) in the presence of 2,4,6-collidine is highly recommended, though strict safety protocols for phosgene generation must be observed.
Guanidinylation Side Reactions: If using HATU, ensure the amine is not added to the reaction mixture before the carboxylic acid is fully activated. Unreacted HATU will react directly with the free amine to form a stable, irreversible guanidinium byproduct[2]. COMU significantly reduces this risk due to its morpholino structure[4].
References
Peptide Coupling Reagents, More than a Letter Soup
Chemical Reviews
URL
Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function
ACS Publications
URL
Diverse Synthesis of Marine Cyclic Depsipeptide Lagunamide A and Its Analogues
ACS Publications
URL
COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents
ResearchGate
URL
Advances in Acylation Methodologies Enabled by Oxyma-Based Reagents
ResearchGate
URL
Application Note: Synthesizing Targeted Peptidomimetics Using Boc-N-Me-Phe(4-NO2)-OH·DCHA
Executive Summary & Strategic Rationale The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in the development of next-generation peptidomimetics. N-methylation eliminates a hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in the development of next-generation peptidomimetics. N-methylation eliminates a hydrogen-bond donor, thereby increasing lipophilicity, membrane permeability, and resistance to proteolytic degradation. When designing targeted therapeutics or diagnostic probes, Boc-N-Me-Phe(4-NO2)-OH·DCHA serves as a highly versatile building block.
This specific derivative offers three distinct strategic advantages:
Conformational Rigidity: The N-methyl group restricts backbone flexibility, often locking the peptide into a biologically active conformation.
Orthogonal Functionalization: The 4-nitro (
−NO2
) group on the phenylalanine ring acts as a stable pharmacophore during synthesis. Post-cleavage, it can be selectively reduced to an aniline (
−NH2
), providing a unique chemical handle for the site-specific conjugation of fluorophores, targeting ligands, or cytotoxic payloads.
Boc-SPPS Compatibility: Synthesizing N-methylated peptides via standard Fmoc chemistry often leads to severe diketopiperazine (DKP) formation during the repetitive piperidine deprotection steps. Boc solid-phase peptide synthesis (Boc-SPPS) circumvents this by keeping the N-terminal amine protonated (and non-nucleophilic) in trifluoroacetic acid (TFA) until in situ neutralization occurs immediately prior to coupling [1].
This guide provides a self-validating, step-by-step methodology for handling the dicyclohexylamine (DCHA) salt, optimizing sterically hindered couplings, and executing late-stage functionalization.
Pre-Synthetic Preparation: DCHA Salt Cleavage
Mechanistic Causality: Boc-N-Me-Phe(4-NO2)-OH is supplied as a DCHA salt to enhance shelf stability and prevent degradation of the free acid. However, DCHA is a strong base (
pKa≈10.4
). If introduced into the coupling reaction, it will deprotonate activating agents (e.g., HOAt) and form insoluble complexes, completely quenching the coupling reaction.
Furthermore, the choice of acid for DCHA removal is critical. Using Hydrochloric acid (HCl) results in the formation of dicyclohexylammonium chloride, a sparingly soluble salt that creates intractable emulsions. Phosphoric acid (
H3PO4
) must be used, as it forms a highly water-soluble phosphate salt, ensuring clean phase separation [2].
Protocol 1: Liberation of the Free Acid
Suspension: Suspend 1.0 g of Boc-N-Me-Phe(4-NO2)-OH·DCHA in 10 mL of cold Ethyl Acetate (EtOAc) at 0 °C.
Acidification: Add 10% aqueous
H3PO4
dropwise under vigorous magnetic stirring until the solid completely dissolves and two distinct, clear phases appear.
Validation (Self-Correction): Measure the pH of the lower aqueous phase. It must be between 2.0 and 3.0. If higher, add more
H3PO4
.
Extraction: Separate the aqueous phase. Wash the organic phase once with 5 mL of 10%
H3PO4
, followed by three washes with 5 mL of deionized water.
Validation: Check the pH of the final aqueous wash; it should be
≥4.0
. Spot the organic phase on a TLC plate (UV 254 nm detection) to confirm the presence of the UV-active nitro-aromatic compound.
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and evaporate to dryness in vacuo. The free acid will present as a viscous oil or foam, ready for immediate SPPS.
Workflow for liberating Boc-N-Me-Phe(4-NO2)-OH from its DCHA salt prior to SPPS.
Solid-Phase Peptide Synthesis (Boc-SPPS) Workflow
Mechanistic Causality: N-methylated amino acids suffer from severe steric hindrance. The bulky N-methyl group shields the carbonyl carbon from nucleophilic attack. Standard carbodiimide chemistry (DIC/HOBt) is generally insufficient. High-efficiency uronium/phosphonium salts like HATU or COMU are required. The nitrogen atom in the HOAt (or Oxyma) leaving group provides neighboring group participation, accelerating the nucleophilic attack and minimizing epimerization [3].
Protocol 2: Coupling onto and with N-Methylated Residues
Deprotection: Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM and DMF.
In Situ Neutralization & Activation:
Dissolve 3.0 equivalents (eq) of the free Boc-N-Me-Phe(4-NO2)-OH and 2.9 eq of HATU in minimal DMF.
Add 6.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 1 minute to pre-activate.
Coupling: Add the activated solution to the resin. Agitate for 2 to 4 hours at room temperature.
Validation (Chloranil Test): The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. To verify coupling completion onto an N-methylated residue, perform a Chloranil test. A successful coupling (no free secondary amines) will leave the beads colorless; incomplete coupling will stain the beads blue/green.
Double Coupling (If necessary): If the Chloranil test is positive, drain the reaction and repeat the coupling step using COMU/Oxyma to drive the reaction to completion.
Boc-SPPS cycle optimized for sterically hindered N-methylated amino acids.
The table below summarizes the expected coupling efficiencies for Boc-N-Me-Phe(4-NO2)-OH onto a standard primary amine resin, demonstrating the necessity of advanced coupling reagents.
Coupling Reagent System
Base
Solvent
Reaction Time
Est. Coupling Efficiency (%)
Epimerization Risk
DIC / HOBt
None
DMF
4 hours
< 40%
Low
HBTU / HOBt
DIEA
DMF
2 hours
65 - 75%
Moderate
HATU / HOAt
DIEA
DMF/NMP
2 hours
> 95%
Low-Moderate
COMU / Oxyma
DIEA
DMF
1 hour
> 98%
Very Low
Data extrapolated from standard N-methyl amino acid coupling kinetics [4].
Post-Synthesis Functionalization: Nitro Reduction and Conjugation
Mechanistic Causality: The 4-nitro group is highly stable to both the TFA used during Boc-SPPS cycles and the anhydrous Hydrogen Fluoride (HF) used for final resin cleavage. Once the crude peptidomimetic is purified via RP-HPLC, the nitro group can be selectively reduced to an amine. This creates a highly nucleophilic aniline moiety that can be orthogonally reacted with NHS-ester functionalized dyes or drugs, leaving aliphatic amines (if any) untouched by tuning the pH.
Protocol 3: Solution-Phase Nitro Reduction
Dissolution: Dissolve the purified peptide in a mixture of DMF and Methanol (1:1 v/v).
Reduction: Add 10 equivalents of Tin(II) chloride dihydrate (
SnCl2⋅2H2O
). Stir at room temperature for 12 hours.
Monitoring: Monitor the reaction via LC-MS. The mass will shift by
−30
Da (loss of two oxygen atoms, gain of two protons).
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the peptide or purify directly via preparative HPLC to yield the 4-amino-phenylalanine peptidomimetic.
Late-stage functionalization pathway of the 4-nitro pharmacophore.
References
A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications
Source: PubMed Central (PMC)
URL:[Link]
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry
Source: Accounts of Chemical Research (ACS Publications)
URL:[Link]
Application
Application Note: Boc-N-Me-Phe(4-NO2)-OH·DCHA in Medicinal Chemistry and Peptide Drug Discovery
Executive Summary The incorporation of unnatural and modified amino acids is a cornerstone of modern peptide drug discovery. Boc-N-Me-Phe(4-NO2)-OH·DCHA (N-α-Boc-N-α-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of unnatural and modified amino acids is a cornerstone of modern peptide drug discovery. Boc-N-Me-Phe(4-NO2)-OH·DCHA (N-α-Boc-N-α-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt) is a highly specialized, multifunctional building block. It combines the conformational restriction and proteolytic resistance of N-methylation[1] with the versatile physicochemical properties of a 4-nitro aromatic system. This application note provides an authoritative guide on the mechanistic rationale, synthetic handling, and assay integration of this compound for drug development professionals.
Mechanistic Rationale & Physicochemical Profiling
To leverage Boc-N-Me-Phe(4-NO2)-OH effectively, researchers must understand the causality behind its structural components:
The N-Methyl Group : N-methylation eliminates the amide hydrogen, removing a critical hydrogen-bond donor. This alters the Ramachandran dihedral space, favoring cis-amide bond formations, and significantly enhances membrane permeability and stability against proteolytic degradation[2][3].
The 4-Nitro Group : The strongly electron-withdrawing nitro group alters the electron density of the phenyl ring. In biochemical assays, 4-nitrophenylalanine acts as an excellent contact quencher for Förster Resonance Energy Transfer (FRET) pairs[4][5]. Synthetically, it serves as a masked amine; post-synthetic reduction yields 4-amino-phenylalanine, providing an orthogonal handle for macrocyclization or fluorophore conjugation.
The DCHA Salt : N-methylated Boc-amino acids are notoriously prone to forming thick, intractable oils. The dicyclohexylamine (DCHA) salt crystallizes the compound, ensuring long-term shelf stability and precise stoichiometric weighing[6][7].
Table 1: Comparative Profiling of Phenylalanine Derivatives
Property
L-Phenylalanine
N-Me-Phe
N-Me-Phe(4-NO2)
Proteolytic Stability
Low (Rapid cleavage)
High (Steric block)
High (Steric block)
H-Bond Donor (Backbone)
Yes
No
No
FRET Quenching Ability
None
None
High (Broad spectrum)
Post-Synthetic Derivatization
None
None
Yes (Via NO2 reduction)
Coupling Difficulty
Standard
High (Steric hindrance)
High (Steric hindrance)
Core Applications in Drug Discovery
Engineering Protease-Resistant Peptidomimetics
Therapeutic peptides often suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin, and pepsin). Inserting Boc-N-Me-Phe(4-NO2)-OH into a peptide sequence induces a localized steric clash within the protease active site, preventing the scissile bond from aligning with the enzyme's catalytic triad[1][8].
Mechanistic divergence of proteolytic stability induced by N-methylation.
Design of FRET-Based Protease Substrates
FRET assays are the industry standard for high-throughput screening (HTS) of protease inhibitors. The 4-nitrophenylalanine moiety is a highly efficient, non-fluorescent dark quencher for fluorophores such as EDANS, Dansyl, or MCA (7-methoxycoumarin-4-acetic acid)[9]. By flanking a known protease cleavage site with a fluorophore and Boc-N-Me-Phe(4-NO2)-OH, researchers can create self-validating kinetic assays.
Logic flow of a FRET-based protease assay utilizing 4-NO2-Phe as a dark quencher.
Experimental Protocols & Workflows
Solid-Phase Peptide Synthesis (SPPS) utilizing N-methylated amino acids requires stringent optimization. The secondary amine of the growing peptide chain (once the N-methylated residue is incorporated) is highly sterically hindered, making subsequent couplings difficult[2]. Furthermore, the DCHA salt must be removed prior to activation, as free dicyclohexylamine will act as a nucleophile and irreversibly cap the growing peptide chain.
Protocol 3.1: Freebasing the DCHA Salt (Self-Validating Preparation)
Causality: DCHA must be removed to prevent chain termination during SPPS.
Dissolution: Suspend 1.0 eq of Boc-N-Me-Phe(4-NO2)-OH·DCHA in ethyl acetate (EtOAc) (10 mL per gram).
Acid Wash: Transfer to a separatory funnel. Wash the organic layer three times with an equal volume of cold 5% aqueous
KHSO4
or 0.1 M
H2SO4
.
Validation Check: The aqueous layer should test acidic (pH ~2). The DCHA is protonated and partitions into the aqueous phase.
Brine Wash: Wash the organic layer once with brine to remove residual water and acid.
Drying & Concentration: Dry the EtOAc layer over anhydrous
Na2SO4
, filter, and evaporate under reduced pressure to yield the free acid as a viscous oil or foam. Use immediately for coupling.
Protocol 3.2: SPPS Coupling Strategy for N-Methylated Residues
Causality: Coupling onto an N-methylated amine requires highly reactive acylating agents to overcome the steric clash and the altered nucleophilicity of the secondary amine.
Optimized SPPS workflow for the incorporation of N-methylated Boc-amino acids.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin (e.g., PAM or Merrifield resin for Boc chemistry) in Dichloromethane (DCM) for 30 minutes.
Activation: Dissolve the freebased Boc-N-Me-Phe(4-NO2)-OH (3.0 eq relative to resin loading) in N,N-Dimethylformamide (DMF). Add HATU (2.9 eq) and HOAt (3.0 eq). Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Stir for 2 minutes to pre-activate.
Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation (Chloranil Test): The standard Kaiser test fails for secondary amines. Use the Chloranil test to detect unreacted secondary amines. A blue/green bead indicates incomplete coupling.
Double Coupling (If necessary): Repeat steps 2-3 using a different coupling chemistry, such as DIC/Oxyma, to alter the transition state geometry and force completion.
Coupling the Next Amino Acid: Once Boc-N-Me-Phe(4-NO2)-OH is incorporated and Boc-deprotected (using 50% TFA in DCM), coupling the subsequent amino acid onto its sterically hindered N-methyl amine is the most difficult step. Use Bis(trichloromethyl) carbonate (BTC) to form the acid chloride of the incoming amino acid in situ, or perform a triple coupling with HATU at elevated temperatures (e.g., 50°C in a microwave synthesizer).
Table 2: Recommended Coupling Reagents for N-Methylated Systems
Reagent System
Activation Mechanism
Efficacy on N-Me Amines
Risk of Epimerization
DIC / HOBt
Active Ester
Low
Low
HATU / HOAt
OAt Ester / Imonium
High
Moderate
DIC / Oxyma
Active Ester
High
Low
BTC (Triphosgene)
Acid Chloride
Very High (Best for next AA)
High (Requires strict temp control)
Protocol 3.3: On-Resin Reduction of the 4-Nitro Group
Causality: To utilize the residue as a cross-linking handle, the nitro group must be reduced to an aniline derivative without cleaving the peptide from the resin.
Reagent Preparation: Prepare a solution of
SnCl2⋅2H2O
(2.0 M) in DMF containing 5% (v/v) glacial acetic acid.
Reduction: Add the solution to the swelled resin. Agitate gently for 4-6 hours at room temperature.
Washing (Critical Step): Tin salts can precipitate and trap within the resin matrix. Wash the resin sequentially with DMF, DCM, 5% DIPEA in DMF (to neutralize), DMF, and finally Methanol.
Validation: Cleave a micro-aliquot of the resin and analyze via LC-MS. A mass shift of -30 Da (loss of two oxygen atoms, addition of two protons) confirms successful reduction to the 4-amino-phenylalanine derivative.
References
Asiano, G., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from [Link]
Cruz, L. J., et al. (2009). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]
Gordon, K., et al. (2003). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. Retrieved from [Link]
Swiss Chemical Society. FRET substrates offered by Bachem. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Standard Cleavage Protocols for Boc-Protected N-Methylated Peptides: Overcoming Steric and Mechanistic Challenges
Introduction & Scientific Rationale
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a highly robust methodology, particularly for assembling long, aggregation-prone, or heavily modified sequences[1],[2]. While the Fmoc strategy is often preferred for its milder deprotection conditions, Boc-SPPS can be superior for synthesizing N-methylated peptides because the repetitive acidic deprotection steps (using 50% TFA) effectively disrupt interchain hydrogen bonding and prevent aggregation[1].
However, the final cleavage of Boc-synthesized N-methylated peptides presents unique mechanistic challenges. The standard cleavage reagents—anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)—are exceptionally strong acids that operate via an
SN1
mechanism to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups[3],[4]. For N-methylated peptides, this harsh acidic environment exacerbates two primary side reactions:
Acid-Catalyzed Hydrolysis via Oxazolonium Intermediates: N-methylated peptide bonds are significantly more susceptible to acid-catalyzed cleavage than standard secondary amides. The electron-donating effect of the N-methyl group increases the nucleophilicity of the amide oxygen, facilitating the formation of an oxazolonium intermediate under strong acidic conditions (like HF or TFMSA), which subsequently leads to irreversible peptide chain truncation[5],[6],[7].
Diketopiperazine (DKP) Formation: N-methylation lowers the energy barrier for cis-trans isomerization. Because DKP formation requires the peptide bond to adopt a "kinked" cis conformation, N-methylated residues dramatically accelerate this intramolecular aminolysis, often resulting in the loss of the C-terminal dipeptide during neutralization or cleavage steps[8],[9],[10].
To mitigate these risks, cleavage protocols must be rigorously optimized regarding temperature, time, and the judicious selection of carbocation scavengers to ensure a self-validating, high-yield workflow[11],[4].
Quantitative Data & Reagent Selection
Choosing between HF and TFMSA depends heavily on laboratory infrastructure and sequence susceptibility. HF requires specialized Teflon/Kel-F apparatus due to its glass-reactive nature[4], whereas TFMSA can be handled in standard glassware[3].
Table 1: Comparison of Final Cleavage Reagents for Boc-SPPS
Moderate to high risk; requires strict time control[11],[6]
Table 2: Recommended Scavenger Cocktails
Because
SN1
cleavage generates highly reactive benzyl and tert-butyl carbocations, scavengers are mandatory to prevent the alkylation of nucleophilic side chains (e.g., Cys, Met, Trp)[12],[4].
Causality Check: The N-terminal Boc group must be removed prior to HF or TFMSA cleavage. If left intact, the strong acid will rapidly cleave the Boc group, generating a high localized concentration of tert-butyl cations that can permanently alkylate sensitive residues (e.g., Trp, Met)[3],[4].
Transfer the synthesized N-methylated peptide-resin to a fritted reaction vessel.
Swell the resin in Dichloromethane (DCM) for 15 minutes.
Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL per gram of resin)[12],[1].
Agitate at room temperature for 25-30 minutes to ensure complete removal of the N-terminal Boc group[13].
Drain the reaction vessel and wash the resin thoroughly with DCM (3 × 1 min) and Methanol or Isopropanol (3 × 1 min) to shrink the resin and extract residual TFA[12].
Dry the peptide-resin completely under a stream of nitrogen or in a vacuum desiccator overnight[4].
Protocol 2: Standard Anhydrous HF Cleavage
Note: This protocol requires a dedicated, well-ventilated HF-resistant apparatus[4].
Transfer the dried peptide-resin (e.g., 0.5 g) to the Teflon HF reaction vessel[14],[4].
Add the appropriate scavengers based on the sequence. A standard mixture is 1.0 mL of anisole and 0.5 mL of DMS[12],[4].
Attach the vessel to the HF apparatus and cool it in a dry ice/methanol bath (-78 °C) for 10-15 minutes[12].
Distill 10 mL of anhydrous HF gas into the reaction vessel under vacuum[12],[4].
Warm the reaction vessel to 0 °C using an ice-water bath. Stir the mixture magnetically for 45 to 60 minutes[12]. Critical Step: Do not exceed 60 minutes for N-methylated sequences to minimize acid-catalyzed chain cleavage via oxazolonium formation[5],[6].
Rapidly evaporate the HF and volatile scavengers (like DMS) under a high vacuum while maintaining the temperature at 0 °C[12],[4].
Once the resin is completely dry, proceed to the Workup & Precipitation phase.
Protocol 3: TFMSA Cleavage (Alternative to HF)
Causality Check: TFMSA is utilized when HF is unavailable. Thioanisole is added not just as a scavenger, but as a "soft" nucleophile that works synergistically with TFMSA to accelerate the cleavage of benzyl protecting groups via a push-pull mechanism[11].
Place the dried, N-terminal deprotected peptide-resin (0.5 g) in a standard round-bottom flask equipped with a magnetic stirrer[3].
Add 1.0 mL of thioanisole and 0.5 mL of m-cresol (or p-cresol) to the resin. Stir for 10 minutes to allow the scavengers to penetrate the resin matrix[12],[11].
Add 5.0 mL of neat TFA and stir for an additional 5 minutes[11].
Cool the flask in an ice bath (0 °C).
Slowly and dropwise, add 1.0 mL of TFMSA to the mixture. Caution: TFMSA is highly corrosive[3].
Stir the reaction mixture at 0 °C for 1 to 2 hours. For sequences highly prone to oxazolonium-mediated cleavage, restrict the time to 1 hour[11],[6].
Filter the resin through a sintered glass funnel, collecting the highly acidic filtrate containing the cleaved peptide[13]. Wash the resin twice with 2 mL of TFA to extract any remaining peptide.
Workup and Precipitation (Applicable to both HF and TFMSA)
Concentrate the filtrate (if TFMSA was used) under a stream of nitrogen to approximately one-third of its original volume.
Add the cleavage mixture dropwise into 10 volumes of ice-cold anhydrous diethyl ether to precipitate the crude N-methylated peptide[14],[4].
Centrifuge the mixture at 4000 rpm for 5 minutes at 4 °C. Decant the ether supernatant, which contains the cleaved protecting groups and scavengers[13].
Wash the peptide pellet with fresh ice-cold ether (3 × 10 mL), centrifuging and decanting each time[4].
Dissolve the washed peptide pellet in a lyophilization buffer (e.g., 10-20% Acetic Acid in water or 50% Acetonitrile/Water with 0.1% TFA) and lyophilize to obtain a dry powder[4],[15].
Mandatory Visualization
Caption: Workflow for the cleavage of Boc-protected N-methylated peptides using HF or TFMSA.
Advanced Combinatorial Library Design: Protocol for the Integration of Boc-N-Me-Phe(4-NO2)-OH·DCHA in Solid-Phase Peptide Synthesis
Executive Summary & Mechanistic Rationale The incorporation of unnatural and modified amino acids into combinatorial peptide libraries is a cornerstone of modern peptidomimetic drug discovery. Boc-N-Me-Phe(4-NO2)-OH·DCHA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The incorporation of unnatural and modified amino acids into combinatorial peptide libraries is a cornerstone of modern peptidomimetic drug discovery. Boc-N-Me-Phe(4-NO2)-OH·DCHA is a highly specialized building block that introduces three distinct chemical features into a peptide backbone:
N-Methylation (
N
-Me): Enhances proteolytic stability and enforces specific conformational constraints (e.g., promoting
β
-turn formation) by eliminating the amide hydrogen-bond donor.
4-Nitrophenylalanine[Phe(4-NO2)]: Acts as a rigid, electron-withdrawing pharmacophore that has been shown to critically modulate receptor binding, such as in GLP-1R agonists and integrin inhibitors[1],[2]. Furthermore, the nitro moiety serves as an orthogonal chemical handle; it can be post-synthetically reduced to an aniline for extensive combinatorial branching.
Boc-Protection Strategy: Ideal for synthesizing libraries requiring harsh final cleavage conditions (e.g., anhydrous HF) or when orthogonal Fmoc-based side-chain protections are utilized.
However, utilizing this building block presents two major technical hurdles: the presence of the dicyclohexylamine (DCHA) stabilizing salt, and the severe steric hindrance during acylation caused by the
N
-methyl group[3]. This application note provides field-proven, self-validating protocols to overcome these challenges, ensuring high-fidelity synthesis of complex peptide libraries.
Critical Prerequisite: DCHA Salt Removal
Boc-N-Me-Phe(4-NO2)-OH is typically supplied as a Dicyclohexylamine (DCHA) salt to prevent oily degradation and ensure long-term shelf stability[4]. Causality of Failure: DCHA is a reactive secondary amine. If the salt is not converted to the free acid prior to coupling, DCHA will compete with the resin-bound peptide for the activated ester, forming an inert amide byproduct, consuming expensive coupling reagents, and permanently capping the growing peptide chain[5].
Table 1: Quantitative Metrics for DCHA Salt Removal
Parameter
Target Value
Mechanistic Rationale
Aqueous pH
2.0 – 3.0
Ensures complete protonation of DCHA for aqueous partitioning while keeping the Boc-amino acid protonated (lipophilic).
Extraction Solvent
Ethyl Acetate (EtOAc)
High solubility for Boc-amino acids; completely immiscible with water, ensuring clean phase separation.
Acidic Wash
10%
H3PO4
or 5%
KHSO4
Mildly acidic; avoids premature Boc-group deprotection, which rapidly occurs with strong mineral acids like HCl or TFA[5].
Protocol 1: Conversion of DCHA Salt to Free Acid (Self-Validating)
Note: Scale this protocol based on the required equivalents for your SPPS coupling.
Suspension: Suspend 5.0 mmol of Boc-N-Me-Phe(4-NO2)-OH·DCHA in 30 mL of high-purity Ethyl Acetate (EtOAc) in a separatory funnel.
Acidification: Add 15 mL of ice-cold 10% Phosphoric Acid (
H3PO4
) or 5% Potassium Bisulfate (
KHSO4
). Shake vigorously for 2–3 minutes. The suspension will clarify as the DCHA salt dissociates[6].
Phase Separation: Allow the layers to separate. The upper organic layer contains the free Boc-amino acid, while the lower aqueous layer contains the DCHA·
H3PO4
salt.
Extraction: Drain the aqueous layer. Wash the organic layer with an additional 10 mL of 10%
H3PO4
, followed by 2 × 15 mL of saturated aqueous NaCl (brine) to remove residual moisture.
Validation (TLC): Spot the organic layer on a silica TLC plate (Eluent: 2:1 Hexane/EtOAc). A single spot indicates successful liberation of the free acid[6].
Drying & Recovery: Dry the organic layer over anhydrous
Na2SO4
, filter, and evaporate under reduced pressure to yield the free acid as a crisp foam or oil, ready for immediate SPPS activation.
Workflow for DCHA salt removal and SPPS activation of the sterically hindered amino acid.
Overcoming Steric Hindrance in N-Methyl Couplings
Acylation onto an
N
-methylated amine is notoriously difficult. The methyl group introduces severe steric clash (A-value bulk) and removes the hydrogen-bond donor that typically stabilizes the transition state during amide bond formation. Standard DIC/HOBt coupling protocols often fail or result in massive deletion sequences[7],[3].
Table 2: Coupling Reagent Efficacy for N-Methyl Amino Acids
Protocol 2: High-Efficiency Coupling of Boc-N-Me-Phe(4-NO2)-OH
This protocol utilizes HATU/HOAt, which generates a highly reactive 7-azabenzotriazole active ester, ideal for hindered primary and secondary amines.
Resin Preparation: Ensure the
N
-terminal Boc group of the resin-bound peptide has been removed (typically via 50% TFA in DCM) and the resin is neutralized (10% DIEA in DCM) and washed thoroughly[8].
Pre-Activation: Dissolve 3.0 equivalents (relative to resin loading) of the desalted Boc-N-Me-Phe(4-NO2)-OH free acid and 3.0 eq of HATU in minimal anhydrous DMF. Add 6.0 eq of
N,N
-Diisopropylethylamine (DIEA). Stir for 2 minutes to form the active ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. For highly aggregated sequences, microwave-assisted coupling (75°C for 10 minutes) is highly recommended.
Self-Validation (Chloranil Test):Crucial Insight: The standard Kaiser (ninhydrin) test will yield a false negative because it only detects primary amines. To verify the completion of coupling onto a secondary amine (or to check the unreacted
N
-methyl amine after subsequent deprotection), you must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test.
Double Coupling: If the Chloranil test indicates incomplete coupling, drain the reagents and repeat steps 2–3 using DIC/Oxyma to avoid HATU-induced guanidinylation of the unreacted amine.
Combinatorial Diversification: The 4-NO2 Orthogonal Handle
The true power of Boc-N-Me-Phe(4-NO2)-OH in combinatorial libraries lies in its post-synthetic utility. The nitro group is completely stable to the acidic conditions of Boc SPPS (TFA deprotection) and final HF cleavage. However, it can be selectively reduced on-resin to a primary aniline, unmasking a highly nucleophilic site for "split-and-pool" library diversification[9].
Protocol 3: On-Resin Reduction and Sub-Library Generation
Causality: Tin(II) chloride (
SnCl2
) is utilized because it is a mild reducing agent that effectively reduces aromatic nitro groups to amines without cleaving the peptide from standard Boc-compatible resins (e.g., PAM or Merrifield resins) or reducing standard amide bonds.
Swelling: Swell the peptide-resin containing the Phe(4-NO2) residue in DMF for 30 minutes.
Reduction: Prepare a 2.0 M solution of Tin(II) chloride dihydrate (
SnCl2⋅2H2O
) in DMF. Add this to the resin and agitate at room temperature for 12 hours.
Washing (Critical Step): Drain the reaction. The resin must be washed extensively to remove precipitated tin salts, which will poison subsequent reactions. Wash sequentially with DMF, 5% DIEA in DMF, MeOH, and DCM (3× each).
Diversification: The newly formed aniline[Phe(4-NH2)] can now be partitioned into separate reaction vessels (split-and-pool) and reacted with various electrophiles:
Acylation: React with diverse carboxylic acids (DIC/HOAt).
Sulfonylation: React with sulfonyl chlorides and pyridine.
Labeling: Attach fluorophores (e.g., FITC) for binding assays[10].
Post-synthetic combinatorial library diversification via reduction of the 4-nitro moiety.
References
Proximity-driven acceleration of challenging solid-phase peptide couplings
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Identification of N-Terminally Diversified GLP-1R Agonists Using Saturation Mutagenesis and Chemical Design
Source: ACS Publications
URL:[Link]
Synthesis and SAR of a Library of Cell-Permeable Biotin-R8ERY Peptidomimetics Inhibiting a4ß7 Integrin*
Source: Australian Journal of Chemistry / ConnectSci
URL:[Link]
protocol for converting Boc-N-Me-Phe(4-NO2)-OH.DCHA to free acid before coupling
Protocol for the Liberation of Boc-N-Me-Phe(4-NO2)-OH from its DCHA Salt Prior to Peptide Coupling Executive Brief N-methylated and heavily modified amino acids, such as Boc-N-Me-Phe(4-NO2)-OH, are highly lipophilic and...
Author: BenchChem Technical Support Team. Date: April 2026
Protocol for the Liberation of Boc-N-Me-Phe(4-NO2)-OH from its DCHA Salt Prior to Peptide Coupling
Executive Brief
N-methylated and heavily modified amino acids, such as Boc-N-Me-Phe(4-NO2)-OH, are highly lipophilic and notoriously resist crystallization in their free acid forms. To ensure long-term shelf stability and prevent degradation, manufacturers supply these derivatives as dicyclohexylamine (DCHA) salts. However, introducing a DCHA salt directly into a peptide coupling reaction will lead to catastrophic failure. This guide details the mechanistic rationale and the precise biphasic extraction protocol required to liberate the free acid without compromising the acid-labile Boc protecting group.
Mechanistic Rationale: The "Why" Behind the Workflow
As a Senior Application Scientist, it is critical to understand that protocol steps are dictated by the chemical behavior of the reagents, not just standard operating procedures.
1. The Threat of the DCHA Base in Peptide Coupling
Dicyclohexylamine is a bulky, nucleophilic secondary amine. If the DCHA salt is not converted to the free acid, the DCHA base will aggressively compete with the growing peptide chain for the activated ester intermediate. Furthermore, it will consume standard coupling reagents (e.g., HATU, DIC, PyBOP) and neutralize activating bases (like DIPEA), leading to truncated sequences and highly complex purification profiles.
2. The Hydrochloric Acid Trap
The most common point of failure in this workflow is the choice of acid used for liberation. A chemist's instinct is often to use dilute Hydrochloric Acid (HCl) to protonate the carboxylate. Do not use HCl. As noted in authoritative [1], reacting DCHA with HCl generates dicyclohexylammonium chloride (DCHA·HCl). This specific salt is sparingly soluble in both water and organic solvents. It will instantly form a thick, unmanageable emulsion or a stubborn precipitate at the biphasic interface, trapping your product.
Instead, we use 5% Potassium Hydrogen Sulfate (KHSO
4
) or 10% Phosphoric Acid (H
3
PO
4
). These acids generate DCHA·HSO
4
or DCHA·H
2
PO
4
, which are highly water-soluble, ensuring a crisp, clean phase separation [1] [2].
3. Thermal Control for Boc-Stability
While KHSO
4
is a mild acid, the tert-butyloxycarbonyl (Boc) protecting group is inherently acid-labile. Conducting the extraction at 0°C minimizes the kinetic rate of Boc-deprotection, providing a wide safety margin during the biphasic acidification step.
Quantitative Parameters
To ensure reproducibility, all critical quantitative parameters for the extraction are summarized below:
Parameter
Target Value
Purpose / Rationale
Solvent Ratio
5–10 mL EtOAc per gram of salt
Ensures complete dissolution of the lipophilic free acid without excessive dilution.
Acid Selection
5% KHSO
4
or 10% H
3
PO
4
(aq)
Mildly acidic; forms highly water-soluble DCHA salts to prevent emulsions.
Aqueous pH (Extraction)
pH 2.0 – 3.0
Guarantees complete protonation of the carboxylate and the DCHA amine.
Aqueous pH (Washing)
pH ≥ 4.0
Indicates complete removal of excess mineral acid from the organic layer.
Temperature
0°C to 4°C
Suppresses any potential acid-catalyzed cleavage of the Boc protecting group.
Biphasic Liberation Workflow
Workflow for biphasic liberation of Boc-amino acid free acids from DCHA salts.
Step-by-Step Methodology
Part 1: Suspension and Acidification
Weighing: Accurately weigh the required amount of Boc-N-Me-Phe(4-NO2)-OH·DCHA salt into a round-bottom flask or Erlenmeyer flask.
Suspension: Add 5 to 10 volumes (mL per gram) of pre-chilled (0°C) Ethyl Acetate (EtOAc). The salt will only partially dissolve, forming a suspension.
Liberation: Place the flask in an ice bath. While stirring vigorously, slowly add 1.2 to 1.5 molar equivalents of cold 5% aqueous KHSO
4
.
Dissolution: Continue stirring for 5–10 minutes. As the DCHA salt converts to the free acid, the solid suspension will completely dissolve, yielding two clear liquid phases.
Part 2: Partitioning and Washing
5. Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate.
6. Aqueous Drain: Drain the lower aqueous layer (containing the DCHA·HSO
4
salt) into a secondary flask.
7. Organic Wash: Wash the upper organic layer (containing the free acid) with cold distilled water (3 × 2 volumes).
8. Brine Wash: Perform a final wash with saturated NaCl solution (brine) to pull residual water out of the organic phase.
Part 3: Drying and Isolation
9. Drying: Transfer the EtOAc layer to a clean Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na
2
SO
4
) and swirl until the drying agent flows freely (indicating water has been absorbed). Let sit for 10 minutes.
10. Filtration: Filter out the drying agent using a fluted filter paper or a sintered glass funnel. Rinse the filter cake with a small volume of fresh EtOAc to ensure quantitative transfer.
11. Concentration: Evaporate the filtrate in vacuo using a rotary evaporator. Keep the water bath temperature at or below 30°C to protect the Boc group. The final product will likely manifest as a viscous yellow oil or a sticky foam due to the N-methyl and nitro modifications.
Self-Validating Quality Control
A robust protocol must be a self-validating system. You can confirm the success of this workflow in real-time using the following checkpoints:
Checkpoint 1: Phase Clarity (Visual Validation)
If the biphasic mixture in Step 4 remains cloudy or contains an interfacial precipitate, the liberation is incomplete, or the wrong acid was used. The presence of two crystal-clear phases confirms successful salt metathesis.
Checkpoint 2: Aqueous pH (Chemical Validation)
Test the pH of the initial aqueous layer drained in Step 6. It must read between pH 2.0 and 3.0 . If the pH is >3.0, the carboxylate is not fully protonated; return the aqueous layer to the funnel and add more KHSO
4
. Conversely, test the final water wash in Step 7; it must be pH ≥ 4.0 , confirming the free acid is no longer contaminated with mineral acid.
Checkpoint 3: TLC (Chromatographic Validation)
Spot the organic layer on a silica gel TLC plate (Eluent: DCM/MeOH 9:1). The 4-nitro group makes the compound highly UV-active. A single, clean spot at an
Rf
of ~0.4–0.6 confirms the presence of the free acid.
Checkpoint 4:
1
H-NMR (Structural Validation)
Before proceeding to peptide coupling, take an NMR of the concentrated oil. The DCHA cyclohexyl protons appear as distinct, broad multiplets between 1.0 and 2.0 ppm . The complete absence of these peaks is your definitive proof that the DCHA base has been entirely eradicated.
References
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in Boc-N-Me-Phe(4-NO2)-OH.DCHA Peptide Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during the peptid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered during the peptide coupling of the sterically hindered and electronically deactivated amino acid, Boc-N-Me-Phe(4-NO2)-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-N-Me-Phe(4-NO2)-OH.DCHA a "difficult" amino acid to couple?
A: The difficulty arises from a combination of three factors:
N-Methylation: The methyl group on the alpha-amine increases steric bulk and reduces the nucleophilicity of the amine, slowing down the peptide bond formation.[1][2] N-methylated amino acids are known to require specialized coupling conditions to achieve high yields.[3]
Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is also bulky, further contributing to steric hindrance around the reactive carboxyl group.
4-Nitro Group: The nitro group on the phenyl ring is a strong electron-withdrawing group.[4] This deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the incoming amine. This electronic effect can also influence the local hydrophobicity and charge of the amino acid.[5]
Q2: What is the purpose of the Dicyclohexylamine (DCHA) salt?
A: DCHA is a strong organic base used to form a stable, crystalline salt with the N-protected amino acid.[6][7] This is particularly useful for amino acids that are oils or amorphous solids in their free acid form, as it facilitates purification, handling, and storage.[7] Before the coupling reaction, the free carboxylic acid must be liberated from the DCHA salt.[8]
Q3: Can I use standard carbodiimide coupling reagents like DCC or EDC for this amino acid?
A: While not impossible, standard carbodiimides are often inefficient for coupling sterically hindered and N-methylated amino acids.[1] They may lead to low yields and require prolonged reaction times.[] For such challenging couplings, more potent activating reagents are highly recommended.[10][11]
Q4: What are the most effective coupling reagents for Boc-N-Me-Phe(4-NO2)-OH?
A: For difficult couplings involving N-methylated and sterically hindered residues, uronium/aminium and phosphonium salt-based reagents are the methods of choice.[1][10]
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[][12] HATU is often considered one of the most powerful reagents for overcoming steric hindrance.[3][13] HCTU offers a good balance of reactivity and cost-effectiveness.[13][14] COMU is a newer generation reagent with efficiency comparable to HATU and an improved safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[12][15]
Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[10][12] PyAOP, the HOAt-based analog of PyBOP, is particularly effective for highly hindered or N-methylated amino acids due to the increased reactivity of the resulting active ester.[10] Phosphonium reagents are generally more soluble in DMF than uronium reagents and do not have the potential for the guanidinylation side reaction that can occur with uronium salts when used in excess.[16][17]
Q5: What is the role of additives like HOAt and OxymaPure®?
A: Additives are crucial for enhancing coupling efficiency and suppressing racemization.[12]
HOAt (1-Hydroxy-7-azabenzotriazole): The electron-withdrawing nitrogen atom in the pyridine ring makes the active ester formed during the reaction more reactive, accelerating the coupling.[13][18]
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a non-explosive alternative to HOBt and HOAt.[19][20] It provides high coupling rates with low racemization and is the basis for modern coupling reagents like COMU.[19][20][21]
Troubleshooting Guide
This section addresses specific problems you might encounter during the coupling of Boc-N-Me-Phe(4-NO2)-OH.
Problem
Potential Cause(s)
Recommended Solution(s)
Verification
Low Coupling Efficiency / Incomplete Reaction
1. Insufficient Reagent Reactivity: Standard coupling reagents (e.g., DIC/HOBt) may not be potent enough. 2. Steric Hindrance: The bulky Boc and N-methyl groups are preventing the reactants from achieving the correct orientation for reaction. 3. Sub-optimal Reaction Conditions: Insufficient reaction time or temperature.
1. Switch to a High-Activity Coupling Reagent: Employ a uronium/aminium salt (HATU, HCTU, COMU) or a phosphonium salt (PyAOP, PyBOP).[1][10] 2. Optimize Reaction Conditions: Increase the coupling time (e.g., from 1 hour to 2-4 hours). Consider performing a double coupling.[1] Microwave-assisted synthesis can also be beneficial for difficult couplings.[22] 3. Pre-activation: Briefly pre-activate the Boc-N-Me-Phe(4-NO2)-OH with the coupling reagent and base before adding it to the amine component.[1]
- Monitor reaction progress using a qualitative test like the bromophenol blue test for secondary amines.[1][3] - After cleavage, analyze the crude product by mass spectrometry to check for deletion sequences.[23]
Epimerization (Racemization)
1. Prolonged Activation Time: Leaving the carboxylic acid activated for too long before it reacts with the amine can lead to racemization. 2. Excessive Base: Using too much base can promote epimerization.
1. Minimize Pre-activation Time: Add the activated amino acid to the amine component shortly after activation. 2. Use the Correct Stoichiometry of Base: Typically, 2 equivalents of a non-nucleophilic base like DIPEA are sufficient for uronium/phosphonium salt couplings.[12] 3. Consider Lowering the Reaction Temperature: While this may slow down the reaction, it can also reduce the rate of epimerization.[12]
- Chiral HPLC analysis of the final peptide.
Guanidinylation Side Product
- Excess Uronium/Aminium Reagent: Reagents like HATU and HCTU can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium cap that terminates the synthesis.[1][16]
1. Use a Slight Excess of the Amino Acid: Ensure the amino acid is in slight molar excess relative to the coupling reagent.[15] 2. Avoid Long Pre-activation Times: This minimizes the time the free coupling reagent is in contact with the peptide-resin.[1] 3. Switch to a Phosphonium Reagent: PyBOP and PyAOP do not cause this side reaction.[16]
- Mass spectrometry analysis of the crude product will show a peak corresponding to the mass of the peptide plus the mass of the guanidinium adduct.
Difficulty Liberating the Free Acid from the DCHA Salt
- Incomplete Acid-Base Extraction: The DCHA may not be fully removed, leading to poor solubility of the amino acid in the reaction solvent and inaccurate quantification.
1. Use an Appropriate Acid for Extraction: Use 10% phosphoric acid or potassium bisulfate (KHSO₄) for the aqueous wash.[8] Avoid hydrochloric acid as it forms a sparingly soluble dicyclohexylammonium chloride salt.[8] 2. Ensure Complete Phase Separation: Perform multiple extractions with the acidic aqueous solution and then with water until the aqueous phase is neutral.
- Check for the absence of the DCHA peak by NMR spectroscopy of the final, dried amino acid.
Experimental Protocols & Methodologies
Liberation of the Free Acid from Boc-N-Me-Phe(4-NO2)-OH.DCHA
Objective: To quantitatively convert the DCHA salt to the free carboxylic acid prior to the coupling reaction.
Materials:
Boc-N-Me-Phe(4-NO2)-OH.DCHA
Ethyl acetate (EtOAc)
10% w/v aqueous phosphoric acid (H₃PO₄)
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Separatory funnel
Rotary evaporator
Procedure:
Suspend the Boc-N-Me-Phe(4-NO2)-OH.DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.
Add 10% phosphoric acid and shake vigorously for 1-2 minutes. The solid should dissolve as two clear phases appear.
Check that the pH of the lower aqueous phase is 2-3.
Separate and discard the lower aqueous layer.
Wash the organic layer with two additional portions of 10% phosphoric acid.
Wash the organic layer with deionized water until the aqueous wash is neutral (pH ~7).
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the sodium sulfate and evaporate the solvent in vacuo to yield the free amino acid, which may be an oil or foam.
Recommended Coupling Protocol using HATU
Objective: To achieve high-efficiency coupling of Boc-N-Me-Phe(4-NO2)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
Peptide-resin with a free N-terminal amine (0.1 mmol scale)
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
Amino Acid Preparation: In a separate vial, dissolve Boc-N-Me-Phe(4-NO2)-OH (0.4 mmol) in DMF (approx. 2 mL).
Activation: Add HATU (0.4 mmol) and DIPEA (0.8 mmol) to the amino acid solution. Vortex briefly.
Coupling: Immediately add the activated amino acid solution to the swelled and drained peptide-resin.
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
Monitoring: Perform a bromophenol blue test. A yellow color indicates reaction completion. If the beads are blue or green, the coupling is incomplete.
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Visualizations and Workflows
General Peptide Coupling Mechanism
Caption: Generalized workflow for peptide bond formation.
Troubleshooting Workflow for Low Coupling Yield
Caption: Systematic approach to troubleshooting low coupling yields.
References
Benchchem. The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.
Benchchem. HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
Benchchem. The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide.
ChemPep. Overview of Peptide Coupling Reagents.
ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at: [Link]
Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
Ataman Kimya. DICYCLOHEXYLAMINE (DCHA).
Al-Fares, N., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5782-5792. Available at: [Link]
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
DR. Raghu Prasad. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. Available at: [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Available at: [Link]
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. Available at: [Link]
Al-Hourani, B. J., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 21(9), 1149. Available at: [Link]
Knorr, R., et al. (1989). The Uronium/Guanidinium Peptide Coupling Reagents. Tetrahedron Letters, 30(15), 1927-1930.
Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]
El-Faham, A., & Albericio, F. (2011). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 17(5), 324-332.
Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Available at: [Link]
Daugherty, D. L., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ACS Chemical Biology, 4(4), 289-293. Available at: [Link]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Available at: [Link]
Laimgruber, S., et al. (2011). Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. The Journal of Physical Chemistry B, 115(10), 2365-2371. Available at: [Link]
Abello, N., et al. (2009). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 46(6), 790-798. Available at: [Link]
Okada, Y., et al. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
Nowick, J. S. (n.d.).
Sun, D., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 121-124.
Zhang, Y., et al. (2014). Study on the synthesis of L-4-nitrophenylalanine.
troubleshooting incomplete coupling of Boc-N-Me-Phe(4-NO2)-OH in SPPS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult procedures in Solid Phase Peptide Synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notoriously difficult procedures in Solid Phase Peptide Synthesis (SPPS): the incorporation and elongation of Boc-N-Me-Phe(4-NO2)-OH .
This guide abandons generic advice in favor of mechanistic root-cause analysis, quantitative reagent selection, and self-validating experimental protocols.
Section 1: Mechanistic Root Cause Analysis (The "Why")
Troubleshooting the incomplete coupling of Boc-N-Me-Phe(4-NO2)-OH requires understanding that you are fighting a two-front war: severe steric hindrance and electronic deactivation .
Steric Hindrance of the Secondary Amine: N-methylated amino acids possess a secondary amine that is highly sterically congested. Acylation of this hindered nucleophile proceeds 10 to 100 times more slowly than that of a primary amine[1]. If the incoming activated amino acid is not highly reactive, the coupling will stall, leading to deletion sequences.
Electronic Effects of the 4-Nitro Group: The para-nitro group on the phenylalanine ring is strongly electron-withdrawing. While it primarily affects the side chain, it increases the acidity of the
α
-proton. During carboxylate activation in the presence of basic reagents (like DIEA), this acidic
α
-proton is easily abstracted, leading to rapid oxazolone formation and subsequent base-catalyzed racemization (epimerization)[2].
Guanidinylation Risks: When attempting to couple onto the deprotected N-Me-Phe(4-NO2) residue, the slow nucleophilic attack leaves the highly reactive coupling reagents (like HATU or COMU) lingering in solution. These uronium/aminium salts can react directly with the free secondary amine, forming an irreversible guanidinium cap that permanently terminates the peptide chain[3].
To overcome these barriers, standard carbodiimide chemistry (DIC/HOBt) is insufficient. You must select coupling reagents based on their activation kinetics and side-reaction profiles.
Table 1: Coupling Reagent Comparison for N-Methylated Substrates
Because "incomplete coupling" can refer to either adding the residue to the chain or elongating the chain past it, two distinct protocols are required.
Protocol A: Coupling OF Boc-N-Me-Phe(4-NO2)-OH (Activation)
Objective: Maximize activation speed while suppressing base-catalyzed racemization of the 4-NO2-Phe derivative.
Methodology:
Resin Preparation: Swell the resin in Dichloromethane (DCM) for 30 minutes. Deprotect the N-terminal Boc group using 50% TFA in DCM for 2 × 15 min.
In Situ Neutralization: Wash the resin with DMF (5 × 1 min). To prevent diketopiperazine (DKP) formation, do not pre-neutralize the resin. Neutralization will occur in situ during coupling[7].
Reagent Preparation: In a clean vial, dissolve Boc-N-Me-Phe(4-NO2)-OH (3.0 equiv), COMU (3.0 equiv), and OxymaPure (3.0 equiv) in minimal DMF (0.3 M concentration)[5].
Controlled Activation: Add 2,4,6-trimethylpyridine (TMP, collidine) (3.0 equiv) to the vial. Crucial: Pre-activate for exactly 1 minute . Prolonged activation increases racemization due to the electron-withdrawing 4-NO2 group[5].
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1.5 hours.
Validation: Wash the resin thoroughly. Perform a Kaiser test (if coupling onto a primary amine) or a Chloranil test (if coupling onto a secondary amine).
Objective: Force acylation of the sterically hindered secondary amine without causing guanidinylation chain-termination.
Methodology:
Deprotection: Remove the Boc group from the resin-bound N-Me-Phe(4-NO2) using 50% TFA/DCM. Wash thoroughly with DMF.
Reagent Selection: Do not use HATU, HBTU, or COMU. The slow nucleophilic attack of the N-methyl amine will allow these reagents to react with the amine, forming an irreversible guanidinium byproduct[3].
Activation: Dissolve the incoming Boc-amino acid (5.0 equiv) and PyAOP (5.0 equiv) in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP)[6].
Coupling: Add DIEA (10.0 equiv) and immediately transfer to the resin.
Microwave Assistance: Heat the reaction vessel to 50°C using a microwave peptide synthesizer for 2 hours. (Avoid 75°C to prevent degradation of the nitroaromatic system).
Validation: Perform a Chloranil Test . A Kaiser test will yield a false negative for secondary amines[8]. If the beads turn blue/green, perform a second coupling using fresh reagents.
Caption: Decision tree for troubleshooting incomplete couplings using the Chloranil test.
Section 4: Frequently Asked Questions (FAQs)
Q: I performed a Kaiser test after coupling onto the N-Me-Phe residue, and it was colorless. However, my final cleavage shows a massive deletion sequence. Why?A: The Kaiser (ninhydrin) test only detects primary amines. It will always yield a false negative (colorless/yellow) for secondary amines like N-methyl groups[8]. You must use the Chloranil test (tetrachlorobenzoquinone in DMF/acetaldehyde), which specifically detects secondary amines by turning the resin beads dark blue or green if unreacted amines are present[9].
Q: After coupling Boc-N-Me-Phe(4-NO2)-OH as the second residue in my sequence, I observed a complete loss of mass on the resin. What happened?A: You have encountered Diketopiperazine (DKP) formation . In Boc-SPPS, when the first or second residue is an N-methyl amino acid or Proline, the free secondary amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin[10]. This cleaves the dipeptide off the resin entirely[11]. To prevent this, utilize an in situ neutralization protocol where the neutralization base (DIEA) and the activated third amino acid are added simultaneously[7].
Q: Why do you recommend TMP (collidine) instead of DIEA when using COMU?A: The para-nitro group makes the
α
-proton of the phenylalanine highly acidic. Stronger, unhindered bases exacerbate oxazolone formation and subsequent racemization. COMU contains a morpholonium-based immonium moiety that acts as an internal proton acceptor, meaning it only requires 1 equivalent of a weaker base like TMP to achieve high coupling yields while strictly minimizing racemization[5].
Q: Can I use chaotropic salts to improve the coupling?A: Yes. If the sequence is highly hydrophobic and prone to
β
-sheet aggregation (which exacerbates the steric hindrance of the N-Me group), adding 0.1 M LiCl to the DMF/NMP solvent mixture can disrupt intermolecular hydrogen bonding, swelling the resin and exposing the reactive sites[1].
Technical Support Center: Troubleshooting Solubility of Boc-N-Me-Phe(4-NO2)-OH·DCHA
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and coupling issues with Boc-N-Me-Phe(4-NO2)-OH·DCHA (Boc-N-methyl-4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and coupling issues with Boc-N-Me-Phe(4-NO2)-OH·DCHA (Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt) during Solid Phase Peptide Synthesis (SPPS) or solution-phase chemistry.
Below, we address the root causes of these solubility issues, explain the chemical mechanisms at play, and provide validated, self-contained protocols to resolve them.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why is Boc-N-Me-Phe(4-NO2)-OH·DCHA completely insoluble in standard coupling solvents like DMF, NMP, and DCM?A: The insolubility is an intentional physical property of the salt form, not a defect of your solvent. N-methylated amino acids, such as Boc-N-Me-Phe(4-NO2)-OH, lack an amide hydrogen capable of hydrogen bonding. Consequently, the free acid cannot easily form a stable crystalline lattice and typically exists as a viscous oil or sticky foam. To improve shelf-life, handling, and purification, manufacturers react the free acid with dicyclohexylamine (DCHA) to form a stable, crystalline ionic adduct[1]. However, the bulky, hydrophobic dicyclohexyl rings and the strong ionic lattice severely restrict solvation in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM)[2].
Q2: Can I force the DCHA salt into solution using heat, sonication, or chaotropic agents?A: While heating might temporarily increase solubility, it is highly discouraged . Even if solubilized, the DCHA salt cannot be used directly in peptide coupling. DCHA is a strong secondary amine base. If introduced into a coupling reaction, it will rapidly compete with your target amine as a nucleophile, consuming your coupling reagents (e.g., DIC, HATU) and permanently capping the peptide chain. The only scientifically sound solution is to chemically remove the DCHA counter-ion prior to coupling[3],[4].
Q3: Why must I use Phosphoric Acid (H₃PO₄) or Potassium Hydrogen Sulfate (KHSO₄) instead of Hydrochloric Acid (HCl) for the desalting extraction?A: This is a critical mechanistic choice. If you use HCl to protonate the DCHA, it forms dicyclohexylammonium chloride. This specific chloride salt is sparingly soluble in both water and organic solvents, causing it to precipitate at the biphasic interface during extraction and creating an unmanageable emulsion[3]. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group is acid-labile. Strong acids like HCl risk premature deprotection of the N-terminus. Using 10% aqueous H₃PO₄ or ice-cold KHSO₄ ensures the pH remains between 2 and 3—acidic enough to fully protonate the DCHA (partitioning it into the aqueous phase) but mild enough to preserve the Boc group[3],[4].
Q4: After desalting, my product turned into an oil. Did the amino acid degrade?A: No. As mentioned in Q1, the free acid of Boc-N-Me-Phe(4-NO2)-OH is inherently an oil or amorphous foam due to the N-methylation preventing crystalline lattice formation[3]. This physical state is exactly why it was supplied as a DCHA salt. The oil is highly soluble in DMF and ready for immediate coupling.
Part 2: Experimental Workflow & Visualization
The following decision tree and workflow illustrate the standard procedure for handling DCHA-protected amino acids in a peptide synthesis environment.
Figure 1: Experimental workflow for converting DCHA salts to highly soluble free acids.
Part 3: Quantitative Data Summary
Understanding the physicochemical shift before and after the desalting protocol is crucial for experimental planning. The table below summarizes the properties of the molecule in both states.
Part 4: Standard Operating Procedure (SOP) - Desalting Protocol
To permanently resolve the solubility issue and prepare the amino acid for coupling, you must execute a liquid-liquid extraction to liberate the free acid. This protocol is a self-validating system; pH checks are integrated to ensure complete conversion without product loss.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
Suspension: Suspend 1 part (by weight) of the Boc-N-Me-Phe(4-NO2)-OH·DCHA salt in 5 to 10 volume parts of cold (-20°C to 0°C) ethyl acetate or DCM[3],[4]. Note: The salt will not fully dissolve at this stage.
Acidification & Partitioning: Under vigorous stirring, slowly add 10% aqueous H₃PO₄ (or ice-cold KHSO₄) until the solid DCHA salt is completely dissolved and two clear liquid phases appear[3].
Validation Check 1 (pH): Test the pH of the lower aqueous phase. It must read between 2 and 3 to ensure the DCHA is fully protonated and driven into the aqueous layer[3].
Separation: Transfer the mixture to a separatory funnel. Separate and discard the aqueous phase (which now contains the unwanted DCHA·H⁺ salt).
Washing: Wash the retained organic phase once more with 2 volume parts of 10% H₃PO₄, followed by three successive washes with 2 volume parts of deionized water[3].
Validation Check 2 (pH): Check the pH of the final aqueous water wash. It should be ≥ 4 (neutralizing), indicating that excess acid has been successfully removed from the organic layer[3].
Drying & Recovery: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter out the drying agent, and evaporate the solvent under reduced pressure (rotary evaporation)[3],[4].
Final Result: You will obtain the free amino acid, Boc-N-Me-Phe(4-NO2)-OH, as an oil or foam[3]. This free acid is now highly soluble in DMF, NMP, or DCM and is ready for immediate use in your peptide coupling reaction.
References
Conversion of a DCHA salt to the free acid - Bachem.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide - Benchchem.
Solvents for Solid Phase Peptide Synthesis - Aapptec Peptides.
Technical Support Center: Preventing Epimerization and Racemization During Boc-N-Me-Phe(4-NO2)-OH Activation
Welcome to the Technical Support Center. As drug development increasingly relies on non-natural, conformationally restricted peptidomimetics, the incorporation of N-methylated, electron-deficient amino acids has become a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development increasingly relies on non-natural, conformationally restricted peptidomimetics, the incorporation of N-methylated, electron-deficient amino acids has become a critical bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure stereoretentive peptide bond formation when working with Boc-N-Me-Phe(4-NO2)-OH .
Mechanistic Insights: The "Perfect Storm" of Racemization
As an Application Scientist, it is crucial to understand why a reaction fails before attempting to fix it. Activating Boc-N-Me-Phe(4-NO2)-OH presents a unique triad of chemical challenges that drastically increase the risk of epimerization[1]:
Steric Hindrance (The Aminolysis Delay): The N-methyl group creates significant steric bulk, which severely retards the rate of nucleophilic attack (aminolysis) by the incoming amine[2]. This prolonged half-life of the activated ester provides ample time for side reactions to occur.
The Urethane Exception (Oxazolonium Formation): While standard urethane protecting groups (like Boc or Fmoc) typically suppress oxazolone formation, N-methyl amino acids are a notorious exception. The N-methyl group favors a cis-amide conformation, which geometrically facilitates the intramolecular attack of the Boc carbonyl oxygen onto the activated carboxylate, forming a highly racemization-prone 5-oxo-Δ2-oxazolonium intermediate[1][3].
Inductive Hyper-Acidity (Direct Enolization): The para-nitro group (-NO2) on the phenylalanine ring is intensely electron-withdrawing. This inductive effect propagates through the aromatic ring, drastically lowering the pKa of the α-proton[4]. If strong tertiary amine bases (like DIEA or TEA) are present, they will rapidly abstract this proton, leading to direct enolization and total loss of stereochemical integrity[3].
Logical workflow of Boc-N-Me-Phe(4-NO2)-OH activation pathways and racemization mechanisms.
Quantitative Data: Reagent & Base Selection
To mitigate these risks, the choice of coupling reagent and base is paramount. The goal is to maximize the aminolysis rate while minimizing the basicity of the environment. Below is a summary of quantitative expectations based on established peptide chemistry principles for highly acidic, sterically hindered residues.
Coupling System
Base Equivalent
Pre-activation Time
Relative Aminolysis Rate
Expected Epimerization
Recommendation
HBTU / HOBt
2.0 eq DIEA
5 min
Slow
> 30% (High)
Avoid
HATU / HOAt
2.0 eq DIEA
2 min
Fast
10 - 15% (Moderate)
Avoid
DEPBT
2.0 eq TMP
2 min
Moderate
< 2% (Low)
Alternative
DIC / Oxyma Pure
None
0 min (In situ)
Very Fast
< 1% (Minimal)
Gold Standard
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By structurally eliminating variables (such as removing the base entirely), you isolate potential failure points, ensuring that any negative result can be immediately diagnosed.
Protocol A: Base-Free DIC / Oxyma Pure Activation (Recommended)
Causality: By omitting the base entirely, direct base-catalyzed enolization is rendered chemically impossible. Oxyma Pure acts as its own mild acidic catalyst (pKa ~4.60) and forms a highly reactive ester that outcompetes oxazolonium formation[5][6].
Validation: Because no base is present, any observed epimerization in a post-reaction LC-MS definitively points to degraded reagents or excessive heat, instantly narrowing your troubleshooting focus.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin (containing the free N-terminal amine) in anhydrous DMF for 20 minutes. Drain completely.
Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of Boc-N-Me-Phe(4-NO2)-OH and 3.0 equivalents of Oxyma Pure in a minimal volume of anhydrous DMF (to achieve ~0.2 M concentration).
In Situ Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the amino acid/Oxyma solution.
Immediate Transfer: Do not pre-activate. Within 30 seconds of adding DIC, transfer the entire solution to the resin. The extended lifetime of the activated N-methyl ester demands immediate exposure to the nucleophile[4].
Coupling: Agitate gently at room temperature for 2 to 4 hours.
Verification: Drain and wash the resin (DMF 3x, DCM 3x). Perform a Chloranil test (preferred over Kaiser for secondary amines) to confirm complete coupling.
Causality: When a base cannot be avoided (e.g., if the incoming amine is a hydrochloride salt), DEPBT is utilized because it activates the carboxyl group without forming an oxazolonium intermediate[7]. TMP (2,4,6-collidine) is selected over DIEA because its severe steric bulk prevents it from abstracting the highly acidic α-proton of the Phe(4-NO2) residue.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin in anhydrous DMF for 20 minutes. Drain.
Reagent Preparation: Dissolve 3.0 eq Boc-N-Me-Phe(4-NO2)-OH and 3.0 eq DEPBT in anhydrous DMF.
Base Addition: Add 4.0 eq of TMP (2,4,6-collidine) to the solution.
Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes at 0 °C to control the initial exothermic activation.
Coupling: Transfer to the resin and agitate for 4 to 12 hours at room temperature (DEPBT couplings are highly stereoretentive but kinetically slower).
Verification: Wash the resin and verify completion via the Chloranil test.
Troubleshooting Guide & FAQs
Troubleshooting Matrix
Symptom / Error
Root Cause
Recommended Action
High levels of D-epimer detected via LC-MS
Use of unhindered strong base (DIEA/TEA) causing rapid α-proton abstraction.
Switch to a base-free DIC/Oxyma protocol. If base is mandatory, use TMP (Collidine).
Incomplete coupling (Positive Chloranil Test)
Steric hindrance of the N-methyl group stalling aminolysis.
Increase concentration of reagents (up to 0.4 M) or re-couple using fresh DIC/Oxyma. Do not increase temperature.
Guanidylation of the N-terminus
Excess uronium reagent (HATU/HBTU) reacting directly with the free amine.
Ensure strict stoichiometric control (reagent < amino acid) or switch to carbodiimide (DIC) activation[3].
Frequently Asked Questions
Q: Does the Boc protecting group protect against oxazolone formation like Fmoc does?A: Normally, urethane protecting groups (Boc, Fmoc, Cbz) suppress oxazolone formation compared to N-acyl groups. However, N-methyl amino acids are a critical exception. They readily form oxazolonium ions even with urethane protection due to the favored cis-amide conformation[1].
Q: Why can't I just use standard HBTU/DIEA chemistry for this coupling?A: HBTU is a relatively slow activator compared to HATU or Oxyma, and DIEA is a strong, relatively unhindered base. When combined with the highly acidic α-proton of the 4-NO2-phenylalanine and the steric delay caused by the N-methyl group, HBTU/DIEA provides the perfect conditions for near-complete direct enolization and racemization[3][4].
Q: How long should I pre-activate the amino acid?A: For Boc-N-Me-Phe(4-NO2)-OH, pre-activation time should be zero (in situ coupling) when using DIC/Oxyma, and strictly limited to < 2 minutes if using uronium/phosphonium reagents. Extended pre-activation drastically increases the accumulation of the racemization-prone oxazolonium intermediate[4].
References
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing.[Link]
Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications.[Link]
Applications of Peptide Coupling Reagents - An Update. ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Application: Pre-activation purification for Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling.
Audience: Researchers, Formulation Scientists, and Peptide Chemists.
Mechanistic Context: Why Desalting is Critical
Boc-N-Me-Phe(4-NO2)-OH is frequently supplied as a dicyclohexylamine (DCHA) salt to artificially induce crystallinity and enhance shelf-life. However, DCHA is a bulky, nucleophilic secondary amine. If it is not entirely removed prior to peptide synthesis, it will act as a competing nucleophile during the activation step (e.g., with HATU/DIPEA or EDC), leading to the formation of irreversible DCHA-amides and catastrophic truncation of your target peptide.
Because this specific amino acid is N-methylated , it already suffers from severe steric hindrance during coupling. Absolute purity of the free acid is therefore mandatory to drive the coupling kinetics forward.
Quantitative Reagent Selection
The choice of acid is the most common point of failure in this workflow. The goal is to protonate DCHA to its water-soluble conjugate acid (DCHA·H⁺) without cleaving the acid-labile Boc protecting group or forming insoluble salts.
Highly effective alternative. Requires strict pH monitoring to avoid over-acidification[2].
Citric Acid
5% (w/v)
~3.0
Very Low
Good
Exceptionally gentle, but may require 4-5 washes to completely remove DCHA.
Hydrochloric Acid (HCl)
1 M
< 1.0
High
Poor (Precipitates)
DO NOT USE. Forms insoluble DCHA·HCl, causing severe emulsions and clogged funnels[2].
Self-Validating Experimental Protocol
This protocol utilizes a liquid-liquid extraction framework designed with built-in validation checkpoints to ensure absolute chemical integrity.
Materials Required:
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Ice-cold 5% aqueous KHSO₄ (or 10% H₃PO₄)
Distilled H₂O and Saturated NaCl (Brine)
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of Boc-N-Me-Phe(4-NO2)-OH·DCHA in 10 volumes of EtOAc. Causality Note: EtOAc is preferred over DCM as it floats on water, allowing the lower aqueous waste layer to be easily drained without removing the product from the funnel.
Acidification: Cool the suspension to 0–5 °C in an ice bath. Slowly add 2 to 3 volumes of ice-cold 5% aqueous KHSO₄ while stirring vigorously until the solid dissolves and two clear phases appear[3].
Phase Separation & Validation: Transfer the mixture to a separatory funnel and allow the layers to separate.
Self-Validation Point 1: Test the pH of the lower aqueous phase. It must read between 2.0 and 3.0[2]. If the pH is >3.0, the DCHA has not been fully protonated; add more KHSO₄.
Drain and discard the lower aqueous phase (contains the DCHA·H⁺ salt).
Organic Washing: Wash the retained organic layer with an additional 2 volumes of 5% KHSO₄, followed by three consecutive washes with distilled water.
Self-Validation Point 2: Test the pH of the final water wash. It must be ≥ 4.0[4]. If it is <4.0, residual acid remains in the organic layer, which will neutralize your coupling base (e.g., DIPEA) in the next synthetic step. Wash with water again until pH ≥ 4.0.
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to strip out residual dissolved water.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent, and evaporate the solvent under reduced pressure.
Self-Validation Point 3: Perform a TLC check. The para-nitro group makes the product highly UV-active at 254 nm. Ensure the free acid is entirely in the organic phase and free of baseline impurities.
Troubleshooting & FAQs
Q: I added 1M HCl to acidify the mixture, and a thick white emulsion formed. What happened?A: You have generated dicyclohexylammonium chloride (DCHA·HCl). Unlike the sulfate or phosphate salts of DCHA, the chloride salt is sparingly soluble in both aqueous and organic phases, leading to unmanageable emulsions[2]. To rescue the batch, you must filter the precipitate through Celite, but for future runs, strictly use 5% KHSO₄ or 10% H₃PO₄[3].
Q: Why is my isolated Boc-N-Me-Phe(4-NO2)-OH an oil instead of a crystalline powder? Is it impure?A: This is a fundamental structural property of N-methylated amino acids, not an impurity. The N-methyl group eliminates the primary hydrogen-bond donor (amide N-H) required for stable crystal lattice formation, making the free acid highly prone to forming a viscous oil[3]. To improve handling, dissolve the oil in a minimal amount of DCM and evaporate it rapidly under high vacuum to generate a workable, amorphous foam.
Q: Can I add brine to the first aqueous wash to help the layers separate faster?A: Absolutely not. Introducing chloride ions (from NaCl) before the DCHA has been completely partitioned and removed will cause DCHA·HCl to precipitate directly at the biphasic interface[2]. Only use brine for the final wash, after the pH of the aqueous washes has reached ≥ 4.0[4].
Q: Is there a risk of cleaving the Boc group during the acid wash?A: Yes, if the temperature is too high or the acid is too concentrated. The Boc (tert-butyloxycarbonyl) group is acid-labile. By utilizing ice-cold (-5°C to 5°C) mild acids like 5% KHSO₄ and maintaining the aqueous pH strictly around 2-3, the Boc group remains completely intact[4].
Process Visualization
Workflow for the liquid-liquid extraction and desalting of Boc-amino acid DCHA salts.
Technical Support Center: Resolving Low Yields in N-Methylated Peptide Synthesis with Boc Chemistry
Welcome to the technical support center for N-methylated peptide synthesis. As Senior Application Scientists, we understand the unique challenges presented by the incorporation of N-methylated amino acids in solid-phase...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for N-methylated peptide synthesis. As Senior Application Scientists, we understand the unique challenges presented by the incorporation of N-methylated amino acids in solid-phase peptide synthesis (SPPS) using Boc chemistry. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common hurdles and achieve higher yields and purity in your syntheses.
Here, we address the most common issues encountered during the synthesis of N-methylated peptides.
Q1: Why are my coupling yields for N-methylated amino acids consistently low?
Low coupling yields are the most frequently reported issue when working with N-methylated amino acids. The primary reason for this is steric hindrance . The presence of a methyl group on the amide nitrogen, especially when combined with a bulky amino acid side chain (like in N-Boc-N-methyl-L-valine), creates a sterically crowded environment around the secondary amine.[1][2] This significantly slows down the kinetics of the acylation reaction, often leading to incomplete coupling within standard reaction times.[1]
To overcome this kinetic barrier, a more robust activation and coupling strategy is required compared to standard Boc-SPPS.
Q2: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
Standard coupling reagents like DCC/HOBt are often inefficient for these challenging couplings.[1] More potent activating agents are necessary to generate a highly reactive acylating species that can overcome the steric barrier. The most effective reagents fall into two main classes: uronium/aminium salts and phosphonium salts.[3]
Coupling Reagent Class
Examples
Efficacy & Recommendations
Uronium/Aminium Salts
HATU, HBTU
HATU is generally considered more reactive and efficient than HBTU for sterically hindered couplings.[3] These are excellent first-choice reagents for most N-methylated systems.
Phosphonium Salts
PyAOP, PyBOP
PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4] These are often the reagents of choice for the most difficult couplings.
Expert Insight: While HATU is a powerful and widely used reagent, it's important to be aware that in the presence of a tertiary base, it can lead to guanidinylation of the N-terminal amine as a side reaction.[5] Careful control of stoichiometry is key. For extremely difficult couplings, phosphonium reagents like PyAOP often provide the best results.
Q3: I suspect incomplete coupling. What is a reliable protocol to improve yields for a particularly difficult N-methylated residue?
For challenging couplings, a "double coupling" strategy is highly recommended. This involves reacting the resin-bound peptide with a fresh solution of the activated N-methylated amino acid for a second time to drive the reaction to completion.
Initial Deprotection: Treat the resin-bound peptide with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc protecting group.[2]
Washing: Thoroughly wash the resin with DCM (3x), followed by Isopropanol (1x), and then DCM (3x) to remove residual TFA.
Neutralization: Neutralize the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash again with DCM (3x).
First Coupling:
In a separate vessel, pre-activate the N-Boc-methylated amino acid (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 2.9 equivalents) and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF) for 5-10 minutes.
Add the activated amino acid solution to the resin.
Intermediate Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents from the first coupling.
Second Coupling:
Prepare a fresh solution of the activated N-Boc-methylated amino acid as described in step 4.
Add this fresh solution to the same resin.
Shake at room temperature for another 1-2 hours.
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Monitoring (Optional but Recommended): Before proceeding to the next cycle, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the success of the coupling.
Q4: Can I use elevated temperatures or microwave synthesis to improve yields?
Yes, both strategies can be effective, but they must be used with caution.
Elevated Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary activation energy to overcome the steric hindrance.[1] However, prolonged heating can increase the risk of side reactions, particularly racemization.
Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate the coupling of sterically hindered and non-standard amino acids.[2][6] This is often the most effective method for particularly challenging sequences, as it can significantly reduce reaction times while improving efficiency.
Q5: I'm observing side products in my crude peptide. What are the common side reactions and how can I minimize them?
Two common side reactions in the synthesis of N-methylated peptides are racemization and diketopiperazine formation.
Racemization: The chiral center of the amino acid can epimerize during the activation step, especially under harsh conditions or with prolonged reaction times.[3]
Mitigation: Using coupling reagents with additives like 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[1] Minimizing the pre-activation time and overall reaction time is also crucial.
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage, especially when an N-methylated amino acid or proline is the second residue.[7] The N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
Mitigation: To circumvent this, it is advisable to couple a tripeptide or use a resin that is less prone to DKP formation.
Below is a diagram illustrating the decision-making process for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for N-Methylated Peptide Synthesis.
Q6: Could incomplete Boc deprotection be contributing to my low yield?
Absolutely. Incomplete removal of the Boc protecting group from the preceding amino acid will result in a "capped" peptide chain that cannot be further elongated.[1] While standard TFA treatment is generally effective, issues like peptide aggregation on the resin can sometimes hinder complete deprotection.[1]
If you suspect incomplete deprotection:
Extend Deprotection Time: Increase the incubation time with your TFA deprotection solution (e.g., from 20 minutes to 30 minutes).
Perform a Ninhydrin Test: This classic test can be used to check for the presence of free primary amines on the resin. Note that it will not work for secondary amines like N-methylated amino acids or proline.
Q7: What is the recommended cleavage cocktail for N-methylated peptides, especially if they contain other sensitive residues?
The final cleavage step is critical to obtaining your peptide with high purity. For peptides containing sensitive residues such as Cysteine, Methionine, Tryptophan, or Tyrosine, a standard TFA cleavage is insufficient as it can lead to side reactions. A cleavage cocktail with scavengers is essential.
This cocktail is effective for most peptides, including those with sensitive residues.
Composition:
Trifluoroacetic Acid (TFA): 88%
Phenol: 5%
Water: 5%
Triisopropylsilane (TIPS): 2%
Procedure:
Resin Preparation: Ensure any N-terminal Fmoc groups are removed and wash the dried peptide-resin with DCM.
Cleavage: Suspend the resin in the cleavage cocktail (a common ratio is 10 mL per gram of resin).
Reaction: Stir the mixture for 2-4 hours at room temperature.
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
Precipitation: Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
Drying: Dry the final peptide product under vacuum.
For peptides containing methionine, which is particularly prone to oxidation, a specialized cocktail like "Reagent H" may be beneficial.[8][9]
Q8: Is on-resin N-methylation a viable alternative to using pre-synthesized N-methylated Boc-amino acids?
On-resin N-methylation can be a useful strategy, particularly for applications like "N-methyl scanning" where you want to quickly synthesize a library of peptides with methylation at different positions.[6] The process typically involves protecting the N-terminal amine, followed by methylation (e.g., using formaldehyde and a reducing agent), and then deprotection.[10]
However, there are trade-offs:
Advantages: Avoids the often costly and challenging synthesis of individual N-methylated amino acids.
Disadvantages: The on-resin methylation reactions can sometimes be incomplete or lead to side reactions, such as methylation of certain side chains (e.g., Histidine).[10]
For routine synthesis of a specific N-methylated peptide, using pre-synthesized, high-purity N-Boc-methylated amino acids generally provides more reliable and cleaner results.
The general workflow for Boc-SPPS incorporating an N-methylated amino acid is visualized below.
Caption: General Workflow for Boc-SPPS of N-Methylated Peptides.
References
Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Current Medicinal Chemistry, 11(21), 2799–2822.
Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
BOC Sciences. (n.d.).
Bock, M. G., & Scanlan, T. S. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis: Methods and Protocols (pp. 35-43). Springer.
Ojima, I., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
Gawronski, J., & Wascinska, N. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8429–8432.
BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
BenchChem. (2025).
Undén, A., & Kaljuste, K. (1993). Alpha-N-methylation of amino acids. International Journal of Peptide and Protein Research, 42(2), 118-124.
Biron, E., & Chatterjee, J. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
Muttenthaler, M., Nevin, S. T., & Alewood, P. F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 163.
White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
Klinker, K., et al. (2021). Insight into the synthesis of N-methylated polypeptides. Polymer Chemistry, 12(1), 57-65.
Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 49(2), 121-125.
Mancone, L., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem.
BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
Organic Process Research & Development. (2020). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2.
preventing degradation of Boc-N-Me-Phe(4-NO2)-OH.DCHA during long-term storage
An Application Scientist's Guide to Preserving the Integrity of Boc-N-Me-Phe(4-NO2)-OH.DCHA Welcome to the Technical Support Center for Boc-N-Me-Phe(4-NO2)-OH.DCHA. As Senior Application Scientists, we understand that th...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Preserving the Integrity of Boc-N-Me-Phe(4-NO2)-OH.DCHA
Welcome to the Technical Support Center for Boc-N-Me-Phe(4-NO2)-OH.DCHA. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth knowledge and practical solutions for the long-term storage and handling of this specialized amino acid derivative. We will explore the chemistry behind its stability, troubleshoot common degradation issues, and provide validated protocols to assess its purity.
The Chemical Rationale: Why is Boc-N-Me-Phe(4-NO2)-OH a DCHA Salt?
Before diving into storage protocols, it's crucial to understand the structure of the molecule and the role of each component. This compound is not just a protected amino acid; it's a salt, and this is by design.
Boc-N-Me-Phe(4-NO2)-OH (The Free Acid): This is the core molecule—an N-terminally protected, N-methylated, and ring-substituted phenylalanine derivative. In its free acid form, many protected amino acids are oils or amorphous solids that are difficult to handle, purify, and can be prone to degradation.[1]
Dicyclohexylamine (DCHA): A strong organic base that reacts with the acidic carboxylic acid group of the amino acid.[1]
The Salt Formation: The acid-base reaction between these two components creates a dicyclohexylammonium (DCHA) salt. This salt formation is a strategic advantage, as it typically results in a stable, crystalline solid with a well-defined melting point.[1][2][3] This crystalline nature reduces the compound's hygroscopicity and susceptibility to degradation, making it easier to handle and store over the long term.[1]
Diagram 1: Formation of the stable DCHA salt.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Boc-N-Me-Phe(4-NO2)-OH.DCHA?
For optimal stability, the compound should be stored as a dry solid under the conditions summarized below.
Parameter
Recommendation
Rationale
Temperature
-20°C
Low temperatures significantly slow down potential degradation pathways. Some suppliers may indicate storage at 2-8°C, which is suitable for short-term storage, but -20°C is recommended for long-term preservation.[4][5]
Atmosphere
Inert Gas (Argon or Nitrogen)
Protects against slow oxidation and degradation from atmospheric moisture.[4][6] The nitroaromatic group can be sensitive to oxidative and reductive conditions.
Light
Protect from Light (Amber Vial)
The 4-nitro-phenyl group makes the compound susceptible to photodegradation, which can cause color changes and the formation of impurities.[4][7][8]
Container
Tightly Sealed Vial
Prevents exposure to moisture and atmospheric contaminants.[4][6] Ensure the container cap is lined with a non-reactive material like PTFE.
Q2: My solid Boc-N-Me-Phe(4-NO2)-OH.DCHA has turned slightly yellow. Is it degraded?
A color change to a yellowish or brownish hue is a common visual indicator of degradation for nitroaromatic compounds.[4] This is often caused by:
Photodegradation: Exposure to UV or even ambient light can initiate photochemical reactions involving the nitro group, leading to colored byproducts.[4][7][8]
Thermal Degradation: Although less common at recommended storage temperatures, prolonged exposure to elevated temperatures can accelerate decomposition.[4]
While a slight color change may not significantly impact every application, it indicates that some level of degradation has occurred. For sensitive applications like peptide synthesis, it is crucial to confirm the compound's purity using an analytical method like HPLC before use.[4]
Q3: Can I store the compound in solution?
Long-term storage in solution is not recommended .[9] Solvents can promote degradation pathways that are not prevalent in the solid state, such as hydrolysis or solvolysis. If you must prepare a stock solution, adhere to these guidelines:
Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).
Prepare small aliquots to avoid repeated freeze-thaw cycles.[10]
Store solutions at -80°C for a maximum of 1-6 months.[10] Always verify the stability in your specific solvent system.
Q4: What are the primary degradation pathways I should be concerned about?
There are three primary areas of concern for this molecule's stability: the Boc group, the nitro group, and the stereocenter.
Acid-Labile Cleavage of the Boc Group: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acid.[11][12] Accidental exposure to acidic conditions during storage or workup (e.g., from contaminated solvents) will cleave the protecting group, yielding the free N-methylated amine.
Photochemical and Reductive Degradation of the Nitro Group: The 4-nitro group is the most likely culprit for visual degradation (color change). It is susceptible to photolysis and chemical reduction, which can lead to a variety of byproducts.[4][13][14]
Racemization: While the N-methyl group prevents the formation of an oxazolone intermediate (a common racemization pathway), N-methylated amino acids can still racemize under certain conditions, particularly with strong bases or acids, or at elevated temperatures.[15][16][17][18] The DCHA salt form helps mitigate this by creating a stable, solid matrix.
Diagram 2: Potential degradation pathways for the compound.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the stability of your compound.
Diagram 3: A workflow for troubleshooting common issues.
This protocol provides a self-validating method to assess the purity of your stored Boc-N-Me-Phe(4-NO2)-OH.DCHA. A stability-indicating method can separate the intact compound from its potential degradation products.[4]
A. Instrumentation & Conditions:
HPLC System: Standard system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30-31 min: 80% to 20% B
31-35 min: 20% B
Flow Rate: 1.0 mL/min.
Detection: 274 nm (λmax for p-nitrophenylalanine).
Column Temperature: 30°C.
B. Sample Preparation:
Regenerate Free Acid: Before analysis, the DCHA salt must be converted to the free acid. Suspend a small amount (approx. 5 mg) of the DCHA salt in ethyl acetate (1 mL). Add 10% aqueous phosphoric acid dropwise while vortexing until the solid dissolves and two clear phases are visible.[2][3] The aqueous phase should be pH 2-3.
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
Prepare Analysis Sample: Accurately weigh ~1 mg of the resulting free acid and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as needed for injection.
C. Procedure:
Equilibrate the HPLC system with the initial gradient conditions.
Inject a sample of a fresh, high-purity reference standard of Boc-N-Me-Phe(4-NO2)-OH to determine its retention time.
Inject the sample prepared from your stored material.
Analyze the chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Look for new peaks that indicate degradation products.
Protocol 2: Forced Degradation Study (for Peak Identification)
To understand what degradation looks like on your HPLC system, you can intentionally "stress" a small sample of the compound. This helps in identifying the peaks that may appear in your stored samples over time.[4]
Acidic Degradation: Dissolve a small sample in a 1:1 mixture of acetonitrile and 1 M HCl. Let it stand at room temperature for 4-6 hours. This will likely cause de-Boc protection.
Photolytic Degradation: Dissolve a sample in acetonitrile in a clear glass vial. Expose it to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.[4]
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.[4]
Analyze these stressed samples by HPLC. The new peaks that appear will correspond to specific degradation products, providing a reference for your stability studies.
References
BenchChem. (2025).
BenchChem. (2025). The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide.
AAPPTec, LLC.
NextSDS. Boc-N-Me-Phe(4-NO2)
SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity.
AAPPTec, LLC.
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
MedchemExpress.com.
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2555-2561.
APExBIO. Boc-N-Me-Phe.DCHA - N-Methyl Amino Acid Building Block.
Olsen, R. K. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5069-5096.
Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.
ILO Encyclopaedia of Occupational Health and Safety. (2011).
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893. [Link]
Shimadzu. Analytical Methods for Amino Acids.
Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 756-761. [Link]
Crespo-Otero, R., & Barbatti, M. (2012). Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study. The Journal of Physical Chemistry A, 116(49), 12035-12043. [Link]
Bachem. (2026). Conversion of a DCHA salt to the free acid.
A Comparative Guide to the Coupling Efficiency of Boc-N-Me-Phe(4-NO2)-OH and Fmoc-N-Me-Phe(4-NO2)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids presents a significant challenge due to steric...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids presents a significant challenge due to steric hindrance and reduced nucleophilicity.[1][2] This guide offers an in-depth comparison of two commonly employed protected forms of N-methyl-4-nitrophenylalanine, Boc-N-Me-Phe(4-NO2)-OH.DCHA and Fmoc-N-Me-Phe(4-NO2)-OH, focusing on their coupling efficiency and the practical implications for peptide synthesis.
The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage conditions. This decision becomes even more crucial when dealing with "difficult" residues like N-methylated amino acids.
The Challenge of N-Methylated Amino Acids
N-methylation of the amide backbone introduces a methyl group on the nitrogen atom, which has profound effects on the peptide's properties, including increased proteolytic stability, enhanced membrane permeability, and constrained conformational flexibility.[3][4] However, this modification also introduces significant synthetic hurdles:
Steric Hindrance: The N-methyl group adds bulk around the nitrogen atom, sterically hindering the approach of the activated carboxyl group of the incoming amino acid.[1][2]
Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than the primary amine of its non-methylated counterpart, leading to slower reaction kinetics.[1]
These factors often result in incomplete couplings, leading to deletion sequences and lower purity of the final peptide. To overcome these challenges, specialized, highly reactive coupling reagents and optimized reaction conditions are necessary.[1][5]
Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[6]
Boc Strategy: The Boc group is acid-labile and is typically removed using a strong acid like trifluoroacetic acid (TFA).[7][8] The side-chain protecting groups are generally benzyl-based and are removed simultaneously with cleavage from the resin using a very strong acid, such as hydrofluoric acid (HF).[7]
Fmoc Strategy: The Fmoc group is base-labile and is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent.[8][] The side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed during the final cleavage from the resin with TFA.[]
This difference in deprotection chemistry has a significant impact on the overall synthesis strategy and the stability of sensitive residues within the peptide sequence.
Comparative Analysis: Boc-N-Me-Phe(4-NO2)-OH vs. Fmoc-N-Me-Phe(4-NO2)-OH
Visual confirmation of complete coupling is crucial to avoid deletion sequences.
Potential Side Reactions
Acid-catalyzed side reactions during deprotection. Incomplete coupling leading to deletion sequences.
Diketopiperazine formation at the dipeptide stage. Incomplete coupling.
Careful selection of coupling conditions and monitoring can mitigate these risks.
Handling
The DCHA salt form improves stability and handling but requires conversion to the free acid before coupling.
Typically supplied as the free acid, ready for use.
The extra step of converting the DCHA salt can add time to the workflow.
Cost
Boc-protected amino acids are generally less expensive.[]
Fmoc-protected amino acids are typically more expensive.[]
Cost can be a factor in large-scale synthesis.
Experimental Data: A Hypothetical Comparison
The following table presents hypothetical, yet plausible, experimental outcomes based on the principles discussed. These values are intended to be illustrative for a model peptide synthesis incorporating N-Me-Phe(4-NO2).
Parameter
Boc Strategy
Fmoc Strategy
Coupling Time (Double Coupling)
2 x 2 hours
2 x 1.5 hours
Coupling Reagent
PyBrOP
HATU
Crude Purity (%)
~75%
~90%
Overall Yield (%)
~65%
~80%
The higher expected purity and yield with the Fmoc strategy are attributed to the milder deprotection conditions and the high efficiency of modern coupling reagents that are fully compatible with the Fmoc chemistry.[6]
Experimental Protocols
Below are detailed, step-by-step methodologies for the incorporation of Boc-N-Me-Phe(4-NO2)-OH and Fmoc-N-Me-Phe(4-NO2)-OH into a peptide sequence on a solid support.
Protocol 1: Coupling of Boc-N-Me-Phe(4-NO2)-OH
1. Conversion of DCHA Salt to Free Acid:
Suspend the Boc-N-Me-Phe(4-NO2)-OH.DCHA salt in ethyl acetate.
Wash with an aqueous solution of 10% citric acid three times to remove the dicyclohexylamine.
Wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free acid.
2. Resin Deprotection:
Swell the peptide-resin in dichloromethane (DCM).
Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
Wash the resin thoroughly with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIPEA) in DCM.
Wash again with DCM and then with dimethylformamide (DMF).
3. Coupling Reaction:
Dissolve 3 equivalents of Boc-N-Me-Phe(4-NO2)-OH (free acid) and 2.9 equivalents of a suitable coupling reagent (e.g., PyBrOP) in DMF.
Add 6 equivalents of DIPEA to the solution and pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 2 hours at room temperature.
4. Monitoring and Recoupling:
Take a small sample of the resin and perform the bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.[5]
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with fresh reagents (double coupling).
5. Washing:
After complete coupling, wash the resin thoroughly with DMF and DCM to prepare for the next synthesis cycle.
Protocol 2: Coupling of Fmoc-N-Me-Phe(4-NO2)-OH
1. Resin Deprotection:
Swell the peptide-resin in DMF.
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
Wash the resin thoroughly with DMF.
2. Coupling Reaction:
Dissolve 3 equivalents of Fmoc-N-Me-Phe(4-NO2)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
Pre-activate the mixture for 5 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 1.5 hours at room temperature.
3. Monitoring and Recoupling:
Perform the bromophenol blue test as described in Protocol 1.
If necessary, perform a double coupling.
4. Washing:
After complete coupling, wash the resin thoroughly with DMF to prepare for the next synthesis cycle.
Visualization of Workflows
Caption: Boc strategy workflow for coupling N-methylated amino acids.
Caption: Fmoc strategy workflow for coupling N-methylated amino acids.
Conclusion and Recommendations
For the synthesis of peptides containing the challenging N-Me-Phe(4-NO2) residue, the Fmoc strategy generally offers a more efficient and higher-yielding approach . The milder deprotection conditions minimize the risk of side reactions, and the compatibility with a wide range of modern, highly active coupling reagents ensures more complete and faster coupling reactions.[6][] While the Boc strategy remains a viable option, particularly for certain hydrophobic sequences prone to aggregation where in situ neutralization protocols can be beneficial, the harsher deprotection conditions and the potential for lower coupling efficiency with N-methylated amino acids make it a less favorable choice in this context.[6][7]
The choice of strategy will ultimately depend on the specific requirements of the peptide being synthesized, the available resources, and the other amino acids present in the sequence. However, for achieving high purity and yield with N-methylated residues like N-Me-Phe(4-NO2), the Fmoc/tBu approach is the recommended starting point for most applications.
References
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5834–5842. [Link]
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
Hernández, D., et al. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 62(3). [Link]
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]
Zhang, W., & Tsuchikama, K. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10707–10713. [Link]
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Nature protocols, 7(3), 432–444. [Link]
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Hutton, C. A., & Perugini, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356–365. [Link]
Wipf, P., & Kim, Y. (1995). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 36(36), 6455-6458. [Link]
Google Patents. Method for synthesizing peptide containing n-substituted amino acid.
Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 8(3), 1149-1155. [Link]
ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Link]
Subtelny, A. O., Chatterjee, A., & Schultz, P. G. (2008). Ribosomal synthesis of N-methyl peptides. Journal of the American Chemical Society, 130(20), 6493–6497. [Link]
Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1248. [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS. [Link]
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
A Senior Application Scientist's Guide to HPLC Method Validation for Boc-N-Me-Phe(4-NO2)-OH.DCHA Purity
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a non-negotiable cornerstone of therapeutic development. The compound N-tert-Butoxycarbonyl-...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a non-negotiable cornerstone of therapeutic development. The compound N-tert-Butoxycarbonyl-N-methyl-4-nitrophenylalanine dicyclohexylamine salt (Boc-N-Me-Phe(4-NO2)-OH.DCHA) is a critical building block in the synthesis of complex peptides. Its purity directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple recitation of steps.[1][2] It explains the scientific rationale behind experimental choices, offers a detailed, validated protocol, and presents a framework for ensuring the trustworthiness and integrity of your analytical data.[3][4][5][6]
The Analytical Challenge: Comparing Chromatographic Strategies
The unique structure of Boc-N-Me-Phe(4-NO2)-OH.DCHA—comprising a hydrophobic Boc group, a polar nitro group, and an ionizable carboxylic acid complexed with a bulky amine—presents a distinct challenge for chromatographic separation. The goal is to select a column and mobile phase that provide sharp, symmetrical peaks with excellent resolution from potential impurities.
Column Chemistry: A Comparative Overview
Reversed-phase HPLC is the technique of choice for this type of molecule.[7][8] The primary factor influencing separation is the non-polar stationary phase. A comparison of common C18, C8, and Phenyl-Hexyl columns reveals distinct performance characteristics.
Column Type
Principle of Separation
Advantages for Boc-N-Me-Phe(4-NO2)-OH.DCHA
Disadvantages
C18 (Octadecylsilane)
Strong hydrophobic interactions.
Excellent retention of the non-polar Boc group, providing good separation from more polar impurities.[9]
Potential for excessive retention, leading to long run times or the need for high organic solvent concentrations.
C8 (Octylsilane)
Moderate hydrophobic interactions.
Balances retention and analysis time; often provides sharper peaks for moderately polar compounds compared to C18.
May offer insufficient resolution for closely related non-polar impurities.
Phenyl-Hexyl
π-π interactions and moderate hydrophobicity.
The phenyl group can interact with the aromatic ring of the nitro-phenylalanine moiety, offering a unique selectivity (separation mechanism) that can resolve impurities indistinguishable on C18 or C8 columns.
Can be more sensitive to mobile phase composition and temperature changes.
Scientist's Insight: For this specific analyte, a C18 column is generally the most robust starting point due to the significant hydrophobicity imparted by the Boc group. However, a Phenyl-Hexyl column should be considered a primary alternative if process-related impurities containing aromatic rings are expected.
Mobile Phase Optimization
The mobile phase composition is critical for achieving optimal separation. The most common approach involves a gradient of an aqueous buffer and an organic modifier.
Parameter
Alternative 1
Alternative 2
Rationale and Recommendation
Organic Modifier
Acetonitrile (ACN)
Methanol (MeOH)
ACN is preferred. It typically provides better peak shape for aromatic compounds and has a lower viscosity, leading to higher efficiency at optimal flow rates.[10]
Aqueous Buffer
0.1% Trifluoroacetic Acid (TFA) in Water
10 mM Phosphate Buffer, pH 3.0
0.1% TFA is recommended for initial development. It acts as an ion-pairing agent, sharpening the peak of the free carboxylic acid (if any is present) and protonating the DCHA, ensuring consistent retention. Phosphate buffers offer more precise pH control but can be less compatible with mass spectrometry (MS) if LC-MS is used for peak identification.
A Validated HPLC Protocol for Purity Determination
Based on comparative analysis, the following method provides a robust and reliable system for the purity determination of Boc-N-Me-Phe(4-NO2)-OH.DCHA.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient: 30% B to 80% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 274 nm (based on the strong UV absorbance of the nitroaromatic group)[7]
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
The Core of Trustworthiness: A Step-by-Step Method Validation Protocol
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[2][11] The following sections detail the mandatory validation parameters as stipulated by ICH Q2(R1) and provide the experimental framework to achieve them.[1]
Caption: A typical workflow for HPLC method validation.
Specificity (and Forced Degradation)
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][12] A forced degradation study is the most rigorous way to demonstrate this.[13][14][15][16]
Experimental Protocol (Forced Degradation):
Prepare five separate solutions of Boc-N-Me-Phe(4-NO2)-OH.DCHA at ~0.5 mg/mL.
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours.
Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.
Thermal Stress: Heat the solid powder at 105°C for 24 hours, then dissolve.[14]
Photolytic Stress: Expose the solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
Acceptance Criteria:
The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.
Peak purity analysis (using a photodiode array detector) should show that the analyte peak is spectrally pure in all chromatograms.
A target degradation of 5-20% is ideal to show that the method can detect degradants without completely destroying the analyte.[13]
Caption: Logic of a forced degradation study for specificity.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]
Experimental Protocol:
Prepare a stock solution of the reference standard at 1.0 mg/mL.
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero.
The data points should not show significant deviation from the line of best fit.
Accuracy (Trueness)
Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value.[17] It is typically assessed using a recovery study.
Experimental Protocol:
Prepare a sample of a known batch (placebo, if available, or a well-characterized batch).
Spike the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery of the added standard.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision
Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[2]
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration from the same homogeneous batch. Analyze them on the same day by the same analyst.
Intermediate Precision: Repeat the process on a different day with a different analyst.
Calculate the Relative Standard Deviation (RSD) for each set of six measurements and for the combined twelve measurements.
Acceptance Criteria:
Repeatability: RSD ≤ 1.0%
Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] This is crucial for quantifying impurities.
Experimental Protocol (Signal-to-Noise Approach):
Determine the magnitude of the background noise by analyzing a blank sample.
Prepare and inject progressively more dilute solutions of the analyte.
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (typically ≤ 10%).
Acceptance Criteria:
LOD: S/N ratio ≥ 3:1
LOQ: S/N ratio ≥ 10:1 and acceptable precision.
Robustness
Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
Systematically alter key method parameters one at a time.
Examples of variations:
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
Column Temperature: ± 5 °C (e.g., 25°C and 35°C).
Mobile Phase Composition: Vary the final percentage of Mobile Phase B by ±2%.
Analyze the system suitability solution under each condition.
Acceptance Criteria:
System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits for all variations.
The results should not be significantly impacted by the changes.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Measurement
Acceptance Criteria
Specificity
Resolution, Peak Purity
Baseline resolution (Rs > 2); No peak interference
Linearity
Correlation Coefficient (r²)
≥ 0.999
Range
Verified Linearity, Accuracy, Precision
50% to 150% of test concentration
Accuracy
% Recovery
98.0% - 102.0%
Precision (Repeatability)
% RSD
≤ 1.0%
Precision (Intermediate)
% RSD
≤ 2.0%
Limit of Detection (LOD)
Signal-to-Noise Ratio
~ 3:1
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio
~ 10:1
Robustness
System Suitability
System suitability passes under varied conditions
Conclusion
A rigorously validated HPLC method is indispensable for the quality control of Boc-N-Me-Phe(4-NO2)-OH.DCHA. By systematically comparing chromatographic options and meticulously executing a validation protocol grounded in ICH principles, researchers can ensure the generation of reliable, accurate, and defensible purity data. This not only satisfies regulatory expectations but, more importantly, builds a foundation of scientific integrity that underpins the entire drug development process.
References
FDA Guidance on Analytical Method Validation. U.S.
Q2(R2) Validation of Analytical Procedures. U.S.
Highlights from FDA's Analytical Test Method Valid
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
Quality Guidelines.
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. Benchchem.
Forced Degrad
Forced Degradation Studies: Regulatory Considerations and Implementation.
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
ICH Q2 Analytical Method Valid
An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramine.
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
Facile t-BOC and FMOC Amino Acid Chiral Separ
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
HPLC method for purifying organic compounds.
Amino Acid Analysis by HPLC. BOC Sciences.
Investigation of factors affecting reverse-phase high performance liquid chrom
The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Benchchem.
Dicyclohexylamine for synthesis. Sigma-Aldrich.
N-Carbobenzoxy-L-isoleucine Dicyclohexylammonium Salt. Tokyo Chemical Industry Co., Ltd.
Dicyclohexylamine (DCHA) and methyldicyclohexylamine (MDCHA) in cooling lubricant applying Inline Dialysis. Metrohm.
Reactivity and Synthetic Dynamics: A Comparative Guide to Boc-N-Me-Phe(4-NO2)-OH vs. Boc-Phe(4-NO2)-OH
Executive Summary: The Strategic Value of N-Methylation In modern peptide-based drug discovery, backbone N-methylation is a transformative modification. By strategically methylating labile peptide bonds, researchers can...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Value of N-Methylation
In modern peptide-based drug discovery, backbone N-methylation is a transformative modification. By strategically methylating labile peptide bonds, researchers can dramatically enhance metabolic stability, improve passive membrane diffusion, and induce conformational rigidity[1][2]. However, these pharmacokinetic benefits come at a steep synthetic cost.
This guide provides an objective, data-driven comparison between the standard building block Boc-Phe(4-NO2)-OH and its methylated counterpart, Boc-N-Me-Phe(4-NO2)-OH . As a Senior Application Scientist, my goal is to unpack the thermodynamic and kinetic causality behind their reactivity differences and provide you with self-validating experimental protocols to overcome the synthetic bottlenecks associated with N-methylated residues.
When comparing these two building blocks, the 4-NO2 (para-nitro) group acts as an electron-withdrawing handle that slightly reduces the electron density of the aromatic system. However, the true reactivity bottleneck is dictated entirely by the presence or absence of the alpha-N-methyl group[3].
The synthetic challenge is dual-faceted:
Activation (Acting as an Electrophile): When activating the carboxyl group of Boc-N-Me-Phe(4-NO2)-OH to couple it onto a growing peptide chain, the N-methyl group increases the steric bulk of the activated acyl species, requiring highly efficient coupling reagents[3].
Elongation (Acting as a Nucleophile): The most severe bottleneck occurs after deprotection, when coupling the next amino acid onto the N-Me-Phe residue. The secondary amine is significantly less nucleophilic than the primary amine of unmethylated Phe[4]. Furthermore, the methyl group physically blocks the trajectory of the incoming activated amino acid[1].
Because the coupling kinetics are severely retarded, the activated incoming amino acid has a prolonged lifetime in the reaction mixture. This extended activation state significantly increases the probability of oxazolone formation, leading to racemization (epimerization) of the incoming residue[5]. To overcome this, standard carbodiimide chemistry (DIC/HOBt) must be abandoned in favor of highly reactive uronium or phosphonium salts (e.g., HATU, COMU, PyBroP)[6][7].
Caption: Logical mapping of how N-methylation dictates coupling kinetics and reagent selection.
Quantitative Performance Comparison
The following table summarizes the physicochemical and operational differences between the two building blocks during solid-phase peptide synthesis (SPPS).
A robust protocol must be a self-validating system. A common pitfall when transitioning to N-methylated building blocks is relying on the standard Ninhydrin (Kaiser) test. Ninhydrin requires a primary amine to form the Ruhemann's purple complex; therefore, it yields false negatives for the secondary amine of deprotected Boc-N-Me-Phe(4-NO2)-OH[8].
To ensure absolute trustworthiness, the workflows below integrate the Bromophenol Blue test . Bromophenol blue is an acid-base indicator: if unreacted secondary amines are present, the resin microenvironment is basic (blue/green). Once coupling is complete and amines are capped as amides, the dye turns yellow[8].
This represents the standard, highly efficient workflow for primary amines.
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash thoroughly with DCM and DMF.
Neutralization: Wash with 5% DIEA in DMF to yield the free primary amine.
Activation & Coupling: Dissolve the incoming amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add to the resin and agitate for 45 minutes at room temperature.
Validation: Perform a standard Ninhydrin test. A clear/yellow solution indicates complete coupling.
This workflow utilizes HATU, which features a pyridine nitrogen atom (HOAt-based) that exerts a strong electron-withdrawing effect and stabilizes the transition state via hydrogen bonding, overcoming the steric bulk of the N-methyl group[7].
Deprotection & Neutralization: Perform TFA deprotection and DIEA neutralization as described above.
Pre-Activation (Critical Step): In a separate vessel, dissolve the incoming amino acid (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) and pre-activate for exactly 1 minute . Causality note: Prolonged pre-activation with uronium salts like HATU leads to irreversible guanidinylation of the peptide chain, permanently terminating synthesis[8].
Coupling: Add the pre-activated solution to the resin. Agitate for 2 to 4 hours at room temperature[4].
Validation (Bromophenol Blue): Transfer a few resin beads to a test tube. Wash with DCM. Add 2 drops of 1% Bromophenol Blue in DMA.
Yellow: Coupling is complete.
Blue/Green: Unreacted secondary amines remain. Perform an immediate double-coupling cycle using a different reagent class (e.g., PyBroP) to bypass uronium-induced side reactions[6].
Caption: Self-validating solid-phase peptide synthesis workflow for N-methylated residues.
Chiral Chromatography Analysis of Boc-N-Me-Phe(4-NO2)-OH·DCHA Enantiomers: A Comprehensive Comparison Guide
Introduction: Deconstructing the Analyte The enantiomeric purity of unnatural amino acids is a critical quality attribute in peptide-based drug development. Boc-N-Me-Phe(4-NO2)-OH·DCHA (Boc-N-methyl-4-nitro-phenylalanine...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Deconstructing the Analyte
The enantiomeric purity of unnatural amino acids is a critical quality attribute in peptide-based drug development. Boc-N-Me-Phe(4-NO2)-OH·DCHA (Boc-N-methyl-4-nitro-phenylalanine dicyclohexylamine salt) presents a unique set of chromatographic challenges due to its highly functionalized structure.
As an analytical scientist, you must account for four structural variables before selecting a column:
The DCHA Salt: Dicyclohexylamine is a bulky, highly lipophilic base used to crystallize oily Boc-amino acids. Direct injection of this salt can cause severe peak distortion, ion suppression in MS, and rapid degradation of silica-based Chiral Stationary Phases (CSPs).
The N-Methyl Group: N-methylation of the amide bond restricts rotation, often leading to cis/trans rotamers. On the chromatographic timescale, this manifests as peak broadening or split peaks if the column temperature is not optimized.
The 4-Nitro-Phenyl Group: The strongly electron-withdrawing nitro group creates an electron-deficient aromatic ring, making it an excellent candidate for
π−π
donor-acceptor interactions with electron-rich CSPs.
The Boc-Protected Amine: The bulky tert-butyloxycarbonyl group provides strong steric bulk and hydrogen-bonding acceptor sites.
This guide objectively compares the two most effective CSP classes for this molecule: Macrocyclic Glycopeptides (Teicoplanin) and Polysaccharide-based (Amylose) columns, providing field-proven protocols and mechanistic insights.
Pre-Analytical Sample Preparation: The Self-Validating Extraction
Expertise & Experience (Causality):
A common pitfall in chiral analysis of amino acid salts is attempting to resolve the enantiomers while the DCHA salt is intact. While acidic mobile phases (e.g., 0.1% TFA) can partially protonate the DCHA in situ, the massive lipophilic amine will eventually foul the column and alter the stationary phase's chiral recognition surface. Converting the salt back to the free acid prior to analysis is a non-negotiable requirement for assay ruggedness 1.
Protocol 1: DCHA Salt Dissociation Workflow
This protocol is a self-validating system: by running a blank extraction alongside the sample, you ensure no artifact peaks are introduced by the extraction solvents.
Weighing: Transfer 10.0 mg of Boc-N-Me-Phe(4-NO2)-OH·DCHA into a 10 mL glass centrifuge tube.
Suspension: Add 2.0 mL of HPLC-grade Ethyl Acetate (EtOAc).
Acidification: Add 2.0 mL of 10% aqueous Phosphoric Acid (
H3PO4
) or 5% Potassium Hydrogen Sulfate (
KHSO4
). Note: Avoid strong mineral acids like HCl, which can prematurely cleave the acid-labile Boc group.
Partitioning: Vortex vigorously for 2 minutes. The DCHA partitions into the aqueous layer as a protonated salt, while the free Boc-amino acid fully dissolves in the organic layer.
Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions. Extract the upper organic layer.
Drying: Wash the organic layer with 1 mL of brine, dry over anhydrous
Na2SO4
, and evaporate under a gentle stream of nitrogen at room temperature.
Reconstitution: Reconstitute the dried residue in 1.0 mL of the starting HPLC mobile phase.
Workflow for DCHA salt dissociation to yield the free Boc-amino acid for HPLC analysis.
Chiral Stationary Phase (CSP) Comparison
For N-blocked amino acids, the industry relies on two primary orthogonal separation mechanisms: Macrocyclic Glycopeptides and Polysaccharide derivatives 2.
Alternative A: Macrocyclic Glycopeptide (Teicoplanin / Chirobiotic T)
Teicoplanin CSPs are exceptionally effective for t-BOC protected amino acids. They operate via a multimodal mechanism involving steric inclusion in the aglycone basket, hydrogen bonding with the peptide backbone, and
π−π
interactions. Because the analyte is a free carboxylic acid, the polar organic mode (using volatile buffers) provides excellent LC/MS compatibility 3.
Alternative B: Polysaccharide-based (Amylose tris(3,5-dimethylphenylcarbamate) / AD-H)
Amylose-based columns rely on the helical structure of the polymer to form chiral inclusion cavities. The 3,5-dimethylphenyl groups on the CSP act as strong
π
-donors, which perfectly complement the highly electron-deficient 4-nitro-phenyl ring of the analyte.
Quantitative Performance Comparison
Parameter
Teicoplanin CSP (Chirobiotic T)
Amylose CSP (Chiralpak AD-H)
Separation Mode
Polar Organic Mode (POM)
Normal Phase (NP)
Mobile Phase
MeOH / 0.1% TEAA (pH 4.1)
Hexane / IPA / TFA (80:20:0.1)
Flow Rate
1.0 mL/min
1.0 mL/min
Temperature
25 °C
40 °C (Crucial for rotamer suppression)
Retention Time (Enantiomer 1)
6.4 min
9.2 min
Retention Time (Enantiomer 2)
8.1 min
12.5 min
Selectivity (
α
)
1.35
1.48
Resolution (
Rs
)
2.8 (Baseline)
3.5 (Baseline)
LC/MS Compatibility
Excellent (Volatile buffer)
Poor (Requires post-column makeup)
Experimental Methodologies & Mechanistic Logic
Protocol 2: Teicoplanin CSP Method (Optimized for LC/MS)
Causality: The use of Triethylammonium acetate (TEAA) buffer in methanol controls the ionization state of the carboxylic acid, ensuring it interacts consistently with the chiral amine groups of the Teicoplanin CSP without severe peak tailing.
Column: Chirobiotic T (250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Add 1.0 mL of Triethylamine and 1.0 mL of Glacial Acetic Acid to 1000 mL of HPLC-grade Methanol. Adjust to apparent pH 4.1. Filter through a 0.22 µm PTFE membrane.
System Setup: Set flow rate to 1.0 mL/min and column compartment to 25 °C.
Detection: UV at 270 nm (optimized for the 4-nitro-phenyl chromophore) or ESI-MS in negative ion mode (
[M−H]−
).
System Suitability (SST): Inject a racemic standard of Boc-N-Me-Phe(4-NO2)-OH. Resolution (
Rs
) must be
≥2.0
before analyzing unknown samples.
Protocol 3: Amylose CSP Method (Optimized for High Resolution)
Causality: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. Without it, the free carboxylic acid will interact non-specifically with residual silanols on the silica support, destroying enantiomeric resolution. Furthermore, running at 40 °C provides the thermal energy required to rapidly interconvert the cis/trans rotamers of the N-methyl amide, collapsing them into a single, sharp chromatographic peak.
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Mix 800 mL of n-Hexane with 200 mL of Isopropanol (IPA). Add 1.0 mL of TFA. Degas thoroughly.
System Setup: Set flow rate to 1.0 mL/min. Set column compartment to 40 °C.
Detection: UV at 270 nm.
Injection: Inject 5 µL of the reconstituted sample from Protocol 1.
Chiral recognition mechanism between the CSP and the structural moieties of Boc-N-Me-Phe(4-NO2)-OH.
Conclusion & Column Selection Strategy
When analyzing Boc-N-Me-Phe(4-NO2)-OH·DCHA, the sample preparation is just as critical as the column chemistry. The DCHA salt must be removed via liquid-liquid extraction.
For routine purity screening and preparative scale-up, the Amylose CSP (AD-H) in normal phase offers superior resolution and loading capacity, provided the temperature is elevated to suppress rotamer broadening. Conversely, if the workflow requires LC/MS integration for impurity identification, the Teicoplanin CSP (Chirobiotic T) in polar organic mode is the definitive choice due to its compatibility with volatile buffers and excellent selectivity for N-blocked amino acids.
References
Purification of Boc-Protected Amino Acids by Recrystalliz
Facile t-BOC and FMOC Amino Acid Chiral Separ
Chiral Amino Acid and Peptide Separations – the Next Generation.
A Comparative Guide to the Mass Spectrometry Characterization of Synthesized Boc-N-Me-Phe(4-NO2)-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthesized peptides is a critical step in ensuring the quality, purity, and structural integrity of these molecules. This...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise characterization of synthesized peptides is a critical step in ensuring the quality, purity, and structural integrity of these molecules. This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of Boc-N-Me-Phe(4-NO2)-OH, a non-canonical amino acid with pharmaceutical relevance. We will delve into the nuances of fragmentation patterns, compare the performance of different ionization methods and mass analyzers, and provide a validated protocol for its comprehensive analysis.
The presence of a nitro group, an N-methyl modification, and a Boc-protecting group presents unique challenges and opportunities in mass spectrometric analysis. Understanding how these functionalities influence ionization and fragmentation is paramount for unambiguous structural elucidation.
The Unique Structural Features of Boc-N-Me-Phe(4-NO2)-OH
Boc-N-Me-Phe(4-NO2)-OH is a derivative of phenylalanine containing three key modifications:
Tert-butyloxycarbonyl (Boc) group: A common protecting group for the amine terminus in peptide synthesis.[1][2]
N-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone.[3][4][5]
4-Nitro group: An electron-withdrawing group on the phenyl ring.[6][7][8][9][10]
Each of these modifications influences the molecule's behavior in the mass spectrometer, impacting its fragmentation pathways and the information that can be gleaned from the resulting spectra.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry platform significantly impacts the quality and type of data obtained. Here, we compare three common techniques for the analysis of modified peptides: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF), Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF), and Electrospray Ionization-Orbitrap.
Feature
ESI-QTOF
MALDI-TOF
ESI-Orbitrap
Ionization
Soft ionization, good for polar molecules
Softer ionization, good for a wide range of molecules
ESI-based methods (QTOF and Orbitrap) are generally preferred for this molecule due to the absence of in-source fragmentation of the nitro group, which can be observed with UV-laser-based MALDI.[8]
High-resolution accurate-mass (HRAM) platforms like QTOF and Orbitrap are crucial for confidently determining the elemental composition of the precursor and fragment ions, which is essential for differentiating between isobaric species.
Tandem MS (MS/MS) is indispensable for structural confirmation, allowing for the fragmentation of the precursor ion to reveal sequence and modification-specific information.[11][12][13]
Understanding the Fragmentation Behavior of Boc-N-Me-Phe(4-NO2)-OH
Tandem mass spectrometry (MS/MS) provides the necessary structural information for peptide identification and characterization.[11][12][13] The fragmentation of Boc-N-Me-Phe(4-NO2)-OH is influenced by its unique modifications.
Expected Fragmentation Pathways
The fragmentation of aromatic nitro compounds is heavily influenced by the position of the nitro group and other substituents.[14] Common fragmentation pathways involve the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[14] In the case of Boc-N-Me-Phe(4-NO2)-OH, we can anticipate the following key fragmentation events under collision-induced dissociation (CID):
Loss of the Boc group: A characteristic loss of 100 Da (C5H8O2) or 56 Da (isobutylene).
Loss of the nitro group: A neutral loss of 46 Da (NO2).[15][16]
Loss of water and carbon monoxide: Resulting in the formation of an immonium ion.[4]
Backbone fragmentation: Producing b- and y-type ions, although the N-methylation can influence the relative abundance of these fragments.[11]
Side-chain fragmentation: Fragmentation of the nitrophenylalanine side chain.
The presence of the N-methyl group can direct fragmentation pathways, often leading to more prominent immonium ions.[4]
Visualizing Fragmentation
Caption: Predicted fragmentation pathway of Boc-N-Me-Phe(4-NO2)-OH.
This protocol provides a robust method for the characterization of synthesized Boc-N-Me-Phe(4-NO2)-OH using an ESI-QTOF mass spectrometer.
Sample Preparation
Dissolve the peptide: Accurately weigh approximately 1 mg of the synthesized peptide and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This will result in a stock solution of 1 mg/mL.
Dilute for infusion: Prepare a working solution of 1-10 µM by diluting the stock solution with the same solvent. The optimal concentration may need to be determined empirically.
Mass Spectrometer Setup
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 - 4.5 kV.
Nebulizer Gas (Nitrogen): 1 - 2 Bar.
Drying Gas (Nitrogen): 6 - 8 L/min at 180 - 200 °C.
Mass Range (MS1): m/z 100 - 1000.
Acquisition Rate: 1 spectrum/second.
MS/MS Analysis
Precursor Ion Selection: Select the [M+H]+ ion of Boc-N-Me-Phe(4-NO2)-OH (expected m/z 311.12). The molecular weight is 310.30 g/mol .
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Mass Range (MS2): m/z 50 - 350.
Data Analysis
Confirm Molecular Weight: Verify the presence of the [M+H]+ ion with high mass accuracy (<5 ppm).
Analyze Fragmentation Spectrum: Identify the characteristic fragment ions, including the loss of the Boc group, the nitro group, and the formation of the immonium ion.
Sequence Confirmation: Although this is a single amino acid derivative, the fragmentation pattern will confirm the presence and location of the modifications.
Alternative Technique: MALDI-TOF/TOF Analysis
While ESI is generally preferred, MALDI can be a viable alternative, particularly for rapid screening.
Sample Preparation
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix. Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
Spotting: Mix the peptide solution (1-10 µM) with the matrix solution in a 1:1 ratio directly on the MALDI target plate and allow it to air dry.
Mass Spectrometer Setup
Ionization Mode: Positive ion mode.
Laser: Nitrogen laser (337 nm).
Mass Range (MS1): m/z 100 - 1000.
MS/MS (LIFT or CID): Select the precursor ion and apply appropriate laser energy or collision energy to induce fragmentation.
Caution: Be aware of potential in-source decay or laser-induced photochemical decomposition of the nitro group, which can lead to the observation of ions corresponding to the loss of one or two oxygen atoms.[6][9]
Conclusion
The comprehensive characterization of synthesized Boc-N-Me-Phe(4-NO2)-OH is readily achievable with modern mass spectrometry techniques. High-resolution accurate-mass platforms, particularly ESI-QTOF and ESI-Orbitrap, provide the most detailed and unambiguous structural information. A thorough understanding of the molecule's unique fragmentation patterns, driven by its Boc, N-methyl, and nitro functionalities, is essential for accurate data interpretation. The provided experimental protocol offers a validated starting point for researchers to confidently characterize this and similar modified peptides, ensuring the integrity and quality of their synthesized products for downstream applications in drug discovery and development.
References
Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples - PMC. (n.d.). Retrieved March 22, 2026, from [Link]
Sarver, A., Scheffler, N. K., & Shetlar, M. D. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448.
Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
Kim, J. S., Lee, J. S., Lee, J., et al. (2009). Chemical approach for specific enrichment and mass analysis of nitrated peptides.
Selective Affinity Enrichment of Nitrotyrosine-Containing Peptides for Quantitative Analysis in Complex Samples. (2017). Journal of Proteome Research, 16(8), 2895-2904.
Investigation of Tyrosine Nitration in Proteins by Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 22, 2026, from [Link]
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(4), 439-448.
Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]
Comprehending Dynamic Protein Methylation with Mass Spectrometry. (n.d.). PMC. Retrieved March 22, 2026, from [Link]
Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. (n.d.). CORE. Retrieved March 22, 2026, from [Link]
Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. (n.d.). PMC. Retrieved March 22, 2026, from [Link]
Proteomics of Nitrotyrosine: Integrating Mass Spectrometry and Immunodetection in Redox-Driven Pathology. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry, 47(19), 3611-3619.
ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]
Rapid Screening of Amino Acids in Food by CE-ESI-MS. (n.d.). Retrieved March 22, 2026, from [Link]
Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (2000). Analytical Chemistry, 72(6), 1236-1241.
Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (n.d.). PMC. Retrieved March 22, 2026, from [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
Boc-Phe(4-NO2)-OH [33305-77-0]. (n.d.). Aapptec Peptides. Retrieved March 22, 2026, from [Link]
Tandem mass spectrometry of peptides. (n.d.). Retrieved March 22, 2026, from [Link]
Mass spectrometry of peptides and proteins. (n.d.). Department of Chemistry and Biochemistry. Retrieved March 22, 2026, from [Link]
Boc-N-Me-Phe-OH. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]
Boc-L-phenylalanine methyl ester. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]
Tandem Mass Spectrometry (MS/MS) Explained. (n.d.). Technology Networks. Retrieved March 22, 2026, from [Link]
Peptide and protein analysis with mass spectrometry. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.). Retrieved March 22, 2026, from [Link]
Boc-Phe-OH [13734-34-4]. (n.d.). Aapptec Peptides. Retrieved March 22, 2026, from [Link]
The Analysis of Peptides and Protein by Mass Spectrometry. (n.d.). The Rockefeller University. Retrieved March 22, 2026, from [Link]
Evaluating Structural Conformation: N-Me-Phe(4-NO2) vs. Standard Phenylalanine in Peptide Design
Executive Summary & Mechanistic Divergence As peptide therapeutics evolve, overcoming inherent limitations—such as rapid proteolytic degradation and poor membrane permeability—remains a central challenge in drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Divergence
As peptide therapeutics evolve, overcoming inherent limitations—such as rapid proteolytic degradation and poor membrane permeability—remains a central challenge in drug development. A highly effective strategy to improve these pharmacokinetic parameters is the incorporation of N-methylated amino acids[1].
Replacing a standard Phenylalanine (Phe) with N-methyl-4-nitrophenylalanine (N-Me-Phe(4-NO2)) introduces profound structural and electronic shifts within a peptide backbone. As an Application Scientist, I approach this modification not just as a simple substitution, but as a fundamental rewiring of the peptide's local folding landscape.
The causality behind these structural changes is threefold:
Loss of Hydrogen Bond Donor: N-methylation replaces the amide proton with a methyl group. This eliminates a critical hydrogen-bond donor, disrupting standard
α
-helical propagation and often inducing
β
-turns or extended local structures[2].
Steric Clash & Cis/Trans Isomerization: The bulky N-methyl group lowers the energy barrier between cis and trans amide bond conformations. While standard peptide bonds are >99% trans, N-methylated residues frequently exhibit a significant cis/trans equilibrium, similar to proline[3].
Electronic & Dipole Modulation: The para-nitro (-NO
2
) group on the aromatic ring is strongly electron-withdrawing. It depletes the
π
-electron density of the phenyl ring, altering
π−π
stacking interactions with adjacent residues. Furthermore, it provides a distinct, bioorthogonal spectroscopic handle for Infrared (IR) and Raman spectroscopy.
Fig 1: Mechanistic divergence between standard Phe and N-Me-Phe(4-NO2) modifications.
Comparative Physicochemical Profiling
To objectively evaluate the impact of this substitution, we must quantify the structural and electronic parameters. The table below summarizes the key conformational differences that dictate experimental design.
Parameter
Standard Phenylalanine (Phe)
N-Me-Phe(4-NO2)
Structural Consequence
Amide Bond Geometry
>99% Trans
Cis/Trans Equilibrium
N-methylation promotes local backbone kinks and multiple conformational states in solution[4].
Induces conformational rigidity, often locking the peptide into a distinct bioactive fold[1].
Aromatic Electronics
Electron-rich
π
-system
Electron-deficient
π
-system
Alters target receptor binding affinities if
π−π
or cation-
π
interactions are involved.
Spectroscopic Probes
Weak UV absorption (~257 nm)
Strong UV, distinct IR/Raman
The -NO
2
symmetric/asymmetric stretches provide isolated signals for conformational tracking.
Self-Validating Experimental Workflows
To accurately determine the structural conformation of peptides containing N-Me-Phe(4-NO2), a multi-modal approach is required. Relying on a single technique can lead to misinterpretation due to the dynamic cis/trans equilibrium. The following protocols are designed as self-validating systems: the output of one technique directly constrains and validates the next.
Protocol A: NMR Spectroscopy for Cis/Trans Isomerization & 3D Structure
Because N-methylation induces multiple conformational families in solution, 2D NMR is the gold standard for structural elucidation[3].
Rationale: We use NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton distances. However, spin diffusion can create false-positive cross-peaks. To create a self-validating loop, we run ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) in parallel. True NOEs and chemical exchange peaks have opposite signs in ROESY, allowing us to definitively identify cis/trans chemical exchange[4].
Step-by-Step Methodology:
Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 µL of a suitable solvent. Critical Choice: Prepare two samples—one in H
2
O/D
2
O (9:1, v/v) to mimic physiological conditions, and one in DMSO-
d6
. Solvent polarity heavily influences the cis/trans ratio of N-methylated peptides[4].
1D
1
H and
J
-Coupling Analysis: Acquire standard 1D spectra at 298 K. Look for peak doubling of the N-methyl protons (typically between 2.5–3.5 ppm), which immediately indicates a cis/trans equilibrium.
TOCSY (Total Correlation Spectroscopy): Acquire TOCSY (mixing time ~80 ms) to assign the spin systems of individual amino acid residues. The 4-NO
2
aromatic protons will appear as a distinct AA'BB' spin system shifted downfield due to the electron-withdrawing nitro group.
NOESY & ROESY Acquisition:
Acquire NOESY with a mixing time of 200–400 ms.
Acquire ROESY with a mixing time of 200 ms.
Validation Check: Compare the
dαα(i,i+1)
and
dαN(i,i+1)
cross-peaks. A strong
dαα
NOE between the residue preceding N-Me-Phe(4-NO2) and the N-Me-Phe(4-NO2) itself definitively proves a cis peptide bond[3].
Temperature Coefficients: Measure 1D
1
H spectra from 288 K to 318 K. Calculate the temperature coefficient (
Δδ/ΔT
) for the remaining amide protons. Values > -4.0 ppb/K validate that an amide proton is shielded from the solvent, indicating it is involved in an intramolecular hydrogen bond.
Protocol B: Spectroscopic Probing (FT-IR & CD)
Rationale: While NMR provides atomic-level detail, it is time-averaged. FT-IR provides an instantaneous snapshot of the backbone (Amide I band) and utilizes the -NO
2
group as a bioorthogonal probe. Circular Dichroism (CD) validates the global secondary structure.
Step-by-Step Methodology:
CD Spectroscopy: Scan the peptide from 190 nm to 260 nm in a 0.1 cm quartz cuvette (peptide concentration ~50 µM in phosphate buffer).
Observation: Standard Phe peptides may show helical signatures (minima at 208 and 222 nm). The N-Me-Phe(4-NO2) variant will likely disrupt this, shifting the spectrum toward a
β
-turn (minimum at ~225 nm, maximum at ~205 nm) or a disordered state.
FT-IR Spectroscopy: Deposit 10 µL of a 1 mM peptide solution (in D
2
O) onto a CaF
2
window.
Observation: Analyze the Amide I region (1600–1700 cm
−1
). A shift from ~1650 cm
−1
(
α
-helix) to ~1630 cm
−1
or ~1680 cm
−1
validates the formation of
β
-sheet or turn structures.
The Nitro Probe: Monitor the asymmetric (~1530 cm
−1
) and symmetric (~1350 cm
−1
) NO
2
stretching vibrations. Changes in these frequencies upon altering solvent polarity or binding to a target receptor validate the local microenvironment of the N-Me-Phe(4-NO2) side chain.
Fig 2: Self-validating experimental workflow for conformational analysis.
Computational Validation (Molecular Dynamics)
Experimental data alone is often insufficient to visualize the dynamic nature of N-methylated peptides. The final step in our self-validating system is computational modeling.
Restraint Generation: Convert the NOESY cross-peak volumes obtained in Protocol A into upper and lower distance bounds (e.g., strong NOE = 1.8–2.5 Å, weak NOE = 3.0–5.0 Å).
Simulated Annealing: Use a molecular dynamics engine (e.g., GROMACS or AMBER) to perform simulated annealing in vacuo or implicit solvent, applying the NOE distance restraints as penalty functions[3].
Explicit Solvent MD: Take the lowest energy structures and run a 100–500 ns unrestrained MD simulation in explicit water/DMSO.
Validation: Back-calculate the theoretical NOE distances and CD spectra from the MD trajectory. If the back-calculated data matches the experimental data from Protocols A and B, the structural conformation of the N-Me-Phe(4-NO2) peptide is definitively validated.
Operational Guide: Safe Handling and Disposal of Boc-N-Me-Phe(4-NO2)-OH·DCHA
As a highly specialized protected amino acid, Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt (CAS: 70663-56-8) is a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly specialized protected amino acid, Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt (CAS: 70663-56-8) is a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery. While its utility in synthesizing complex therapeutics is undeniable, the compound presents unique logistical and safety challenges at the end of its lifecycle.
This guide provides drug development professionals with a self-validating, causality-driven framework for the safe operational handling and RCRA-compliant disposal of this specific chemical complex.
Structural Hazard Deconstruction & Causality
To implement an effective disposal strategy, researchers must first understand why the chemical is formulated this way and how its individual molecular components dictate waste management protocols.
The Causality of the DCHA Salt:
Free Boc-N-methyl amino acids frequently resist crystallization, presenting as viscous, unmanageable oils that degrade rapidly. To solve this, manufacturers add dicyclohexylamine (DCHA) to form a highly crystalline, stable salt, drastically improving shelf life and handling precision[1]. However, this chemical modification introduces significant environmental and toxicological hazards into your waste stream[2].
Structural hazard deconstruction of Boc-N-Me-Phe(4-NO2)-OH.DCHA.
The DCHA Component: Dicyclohexylamine is highly alkaline, corrosive, and exhibits significant acute toxicity (Rat LD50: 200-373 mg/kg)[3]. It is an environmental hazard that must never be sewered[2].
The Nitroaromatic Core: Nitroaromatic compounds pose a risk of incomplete combustion. If not incinerated at sufficiently high temperatures, they release highly toxic nitrogen oxides (NOx)[4][5].
Quantitative Hazard Data Summary
Property
Value / Classification
Operational & Regulatory Impact
CAS Number
70663-56-8
Primary identifier for waste profiling.
Molecular Weight
505.65 g/mol
Used to calculate DCHA molar equivalents in waste.
DCHA Toxicity (LD50)
200-373 mg/kg (Oral, Rat)
Classified as highly toxic by ingestion; requires strict PPE[3].
RCRA Waste Status
Unlisted, but exhibits Toxicity
Must be managed as hazardous waste under a "cradle-to-grave" approach[2].
Preferred Disposal
High-Temperature Incineration
Facility must utilize an alkaline exhaust scrubber for NOx mitigation[4][6].
Step-by-Step Disposal Protocol
Because of the mixed hazard profile (corrosive amine salt + nitroaromatic), disposal must follow a strict methodology to ensure regulatory compliance and laboratory safety[2]. This protocol is designed as a self-validating system , ensuring that errors are caught before waste leaves the facility.
Phase 1: Waste Segregation & Containment
Select Compatible Containment: Utilize only high-density polyethylene (HDPE) or glass containers. Causality: Do not use metal drums; the alkaline nature of the DCHA salt can induce galvanic corrosion over time[7].
Isolate Waste Streams:
Solid Waste: Collect unused powder, contaminated weighing paper, and spatulas in a dedicated "Toxic Organic Solid" bin.
Liquid Waste: If the compound is dissolved in SPPS solvents (e.g., DMF, NMP, DCM), segregate into halogenated or non-halogenated liquid waste carboys based on the primary solvent.
Mandatory Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic Organic Solid (Contains Dicyclohexylamine and Nitroaromatic derivatives)."
Phase 2: Self-Validating Verification & Storage
Secondary Containment Check: Place the primary waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).
Chemical Compatibility Validation: Verify that the container is kept strictly isolated from strong acids or oxidizing agents. Causality: DCHA is a strong amine base and will react exothermically with acids, potentially causing a pressure rupture in sealed containers[3].
Aqueous pH Verification: If the DCHA salt has been washed into an aqueous waste stream, use pH indicator strips to test the solution before sealing the drum. If the pH exceeds 9.0, the DCHA concentration is elevated, and the drum requires additional "Corrosive" labeling[7].
Phase 3: Final Destruction
Vendor Handoff: Transfer the waste to an EPA-licensed hazardous waste disposal contractor.
Specify Destruction Parameters: Explicitly request high-temperature incineration (>1000°C) equipped with an alkaline scrubber . Causality: Standard incineration will fail to break down the nitroaromatic ring completely, generating toxic NOx gases that must be scrubbed from the exhaust before atmospheric release[4][6].
Workflow for the segregation and disposal of Boc-N-Me-Phe(4-NO2)-OH.DCHA waste.
Spill Response & Decontamination Workflow
In the event of an accidental release of the solid powder, immediate and calculated action is required to prevent inhalation of the toxic DCHA salt[8].
Evacuate & Don PPE: Immediately clear the immediate area. Responders must don a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles[8].
Suppress Aerosolization: Do not dry sweep. Dry sweeping aerosolizes the toxic DCHA salt, creating an inhalation hazard. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust[8].
Mechanical Collection: Use a non-sparking plastic scoop to transfer the wetted material into a wide-mouth HDPE hazardous waste container[8].
Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid). Causality: The mild acid neutralizes the residual alkaline DCHA, rendering the surface safe. Follow with a thorough water rinse.
Consolidate Waste: Collect all wash liquids, contaminated paper towels, and PPE into the hazardous waste container and label for incineration.
References
United States Department of Agriculture (USDA). "Cyclohexylamine / Dicyclohexylamine Toxicity Profile." USDA Technical Reports. Available at:[Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure to Nitroaromatic Compounds." CDC. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Handbook on the Management of Munitions Response Actions: Incineration of Nitroaromatics." EPA Publications. Available at:[Link]
Personal protective equipment for handling Boc-N-Me-Phe(4-NO2)-OH.DCHA
As a Senior Application Scientist, I frequently consult on the integration of specialized unnatural amino acids into complex peptide synthesis workflows. Boc-N-Me-Phe(4-NO2)-OH·DCHA (CAS: 201420-91-9) is a highly valuabl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the integration of specialized unnatural amino acids into complex peptide synthesis workflows. Boc-N-Me-Phe(4-NO2)-OH·DCHA (CAS: 201420-91-9) is a highly valuable building block for designing targeted therapeutics and peptidomimetics[1][2]. However, its dual-component nature—a nitroaromatic amino acid paired with a dicyclohexylamine (DCHA) salt—demands a rigorous, mechanistic approach to laboratory safety.
This guide provides the operational blueprints necessary to handle this compound safely, ensuring both scientific integrity and personnel protection.
Mechanistic Hazard Profile (The "Why")
To design a self-validating safety protocol, we must first understand the causality behind the chemical's behavior:
The DCHA Salt Factor: N-methylated amino acids are often oily or amorphous. Formulating them as a dicyclohexylamine (DCHA) salt yields a stable, crystalline powder, vastly improving shelf-life and weighing accuracy[3]. However, DCHA is intrinsically toxic and corrosive. If the salt dissociates (e.g., upon exposure to moisture or during activation in synthesis), free DCHA is released, posing severe dermal and aquatic toxicity risks[4][5].
The Nitroaromatic Moiety: 4-nitro-phenylalanine derivatives are established respiratory and skin irritants[6]. The nitro group increases the molecule's electron deficiency, altering its interaction with biological membranes and increasing the risk of sensitization upon repeated exposure[7].
Electrostatic Dispersion: Like many lyophilized or finely milled peptide building blocks, this salt is highly prone to static cling. The primary exposure route in a laboratory setting is the inhalation of aerosolized dust during weighing and transfer.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (like thin latex exam gloves) is insufficient for continuous handling of DCHA salts. The following matrix outlines the required specifications based on chemical permeation data[8][9][10].
PPE Category
Specification
Quantitative Metric
Scientific Rationale
Hand Protection
Nitrile (NBR) or Neoprene (CR)
Thickness: ≥ 0.40 mmBreakthrough: > 480 min
Free DCHA is highly permeating and corrosive. Standard thin nitrile exam gloves (<0.11 mm) fail rapidly upon solvent exposure.
Eye Protection
Chemical Safety Goggles
EN 166 / ANSI Z87.1 compliant
DCHA salts and nitroaromatics cause severe ocular irritation. Goggles prevent dust ingress better than standard safety glasses.
Respiratory
Particulate Respirator
N95, FFP2, or P3 filter
Powders are prone to electrostatic dispersion. Inhalation of nitro-phenylalanine derivatives causes respiratory tract irritation.
Body Protection
Lab Coat (100% Cotton or Nomex)
Full-length, cuffed sleeves
Prevents dermal absorption of fine particulates. Synthetic fabrics can generate static electricity, increasing powder cling.
Standard Operating Procedure: Handling & Weighing
Every step in this workflow is designed to mitigate electrostatic dust generation and prevent dermal contact.
Step 1: Environmental Preparation: Ensure the fume hood is operating with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents, acids, and acid chlorides, which can react dangerously with DCHA[5].
Step 2: Anti-Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatulas with a static-dissipative wipe or use an anti-static ionizer gun. This prevents the powder from aerosolizing when the cap is removed.
Step 3: Weighing: Use a V-shaped anti-static weigh boat. Avoid using flat weigh paper, which increases the surface area for dust dispersion and static buildup. Transfer the solid using a slow, deliberate motion.
Step 4: In-Situ Dissolution: Whenever possible, dissolve the Boc-N-Me-Phe(4-NO2)-OH·DCHA directly within the fume hood before transferring it to the automated synthesizer or reaction vessel. It is highly soluble in standard peptide synthesis solvents like DMF or DCM. Once in solution, the inhalation hazard is neutralized, though the dermal hazard remains.
Spill Response & Waste Disposal Plan
Because of the compound's toxicity, immediate and precise action is required in the event of a spill.
Spill Response (Powder):
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
Do Not Sweep: Dry sweeping will immediately aerosolize the toxic DCHA salt and nitroaromatic dust[11].
Wet-Wipe Protocol: Gently cover the spill with absorbent paper towels. Carefully dampen the towels with water or a mild solvent (like isopropanol) to dissolve and trap the powder[6].
Collect: Scoop the damp towels into a hazardous waste bag using a dedicated scraper. Wash the area thoroughly with soap and water[7].
Waste Disposal:
Incineration: Solid waste and contaminated PPE must be disposed of via controlled chemical incineration equipped with an afterburner and scrubber. Combustion of this compound generates highly toxic carbon oxides and nitrogen oxides (NOx)[11][12].
Aqueous Restrictions: DCHA is highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1, H410)[8][10]. Never dispose of solutions or washings down the drain. All liquid waste must be segregated into designated halogenated or non-halogenated organic waste containers.
Operational Workflow Visualization
Operational workflow and spill response pathway for handling DCHA salt powders.